molecular formula C3H7NO2S B14077133 Propenylsulfonamide

Propenylsulfonamide

Cat. No.: B14077133
M. Wt: 121.16 g/mol
InChI Key: YKRLMZKCVQTOAZ-UHFFFAOYSA-N
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Description

Propenylsulfonamide is a chemical compound featuring a sulfonamide functional group linked to a propenyl chain. This structure serves as a versatile building block in medicinal chemistry and drug discovery research. The sulfonamide group is a privileged pharmacophore in pharmaceuticals, known for its ability to contribute to a wide spectrum of biological activities . Researchers utilize sulfonamide-based scaffolds like this to develop novel compounds for investigating challenging disease areas. Historically, sulfonamides have been foundational in creating therapies for bacterial infections . Modern research has expanded their application far beyond antibiotics. The sulfonamide moiety is now a key structural component in drugs and investigational compounds targeting various conditions, including oncology (e.g., B-RAF kinase inhibitors for melanoma) , central nervous system (CNS) disorders , viral infections , and diabetes (e.g., sulfonylureas like chlorpropamide) . The propenyl side chain offers a site for further chemical modification, allowing researchers to fine-tune the molecule's physicochemical properties and explore structure-activity relationships. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7NO2S

Molecular Weight

121.16 g/mol

IUPAC Name

prop-1-ene-1-sulfonamide

InChI

InChI=1S/C3H7NO2S/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6)

InChI Key

YKRLMZKCVQTOAZ-UHFFFAOYSA-N

Canonical SMILES

CC=CS(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

Propenylsulfonamide: Chemical Structure, Properties, and Applications in Anti-MRSA Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propenylsulfonamides are a highly specialized class of chemical compounds characterized by an allyl sulfonamide core. While the general


-allyl sulfonamide motif is found in various biologically active molecules (such as potassium channel inhibitors and thromboxane A2 receptor antagonists), its most significant modern application lies in the development of next-generation 

-lactam antibiotics[1][2]. Specifically, the integration of a propenylsulfonamide moiety at the C(3) position of the cephalosporin scaffold has yielded a novel class of anti-MRSA (Methicillin-Resistant Staphylococcus aureus) agents. This technical guide explores the chemical structure, mechanistic properties, and synthetic methodologies of propenylsulfonamides, providing actionable protocols for researchers in medicinal chemistry and drug development.

Chemical Structure and Rationale

The core structure of a propenylsulfonamide consists of a prop-1-enyl chain linked to a sulfonamide group (


). In the context of advanced cephalosporins, this moiety is attached to the C(3) position of the cephem nucleus[1][3].

The structural rationale for this modification is twofold:

  • Electronic Modulation: The electron-withdrawing nature of the sulfonamide group, conjugated through the propenyl double bond, fine-tunes the chemical reactivity of the

    
    -lactam ring. This makes the 
    
    
    
    -lactam bond more susceptible to nucleophilic attack by the active-site serine of bacterial transpeptidases.
  • Steric and Conformational Fit: The stereochemistry of the propenyl double bond is critical. The

    
    -isomer projects the bulky sulfonamide group into a specific orientation that optimally occupies the allosteric or active-site clefts of resistant penicillin-binding proteins (PBPs), specifically PBP2a[3][4].
    

Mechanism of Action: Overcoming MRSA Resistance

MRSA resistance is primarily driven by the mecA gene, which encodes PBP2a—a transpeptidase with an exceptionally low binding affinity for conventional


-lactam antibiotics[5]. Propenylsulfonamide cephalosporins overcome this resistance through a specialized mechanism of action. The C(3) propenylsulfonamide side chain acts as an anchor, facilitating high-affinity binding to the PBP2a active site. This binding induces a conformational shift that exposes the catalytic serine residue, allowing the 

-lactam ring to acylate the enzyme, thereby arresting peptidoglycan cross-linking and inducing bacterial apoptosis[4][5].

MoA MRSA MRSA Cell Wall MecA mecA Gene Expression MRSA->MecA PBP2a PBP2a Transpeptidase MecA->PBP2a ActiveSite Acylation of Active Site (Serine Residue) PBP2a->ActiveSite Conformational Change Drug Propenylsulfonamide Cephalosporin Drug->PBP2a High Affinity Binding Inhibition Cell Wall Synthesis Arrest & Apoptosis ActiveSite->Inhibition

Mechanism of PBP2a inhibition by propenylsulfonamide cephalosporins.

Physicochemical Properties & Structure-Activity Relationship (SAR)

The physicochemical properties of propenylsulfonamides are heavily influenced by the substituents on the sulfonamide nitrogen. Increasing the lipophilicity of the sulfonamide tail generally improves cell wall penetration but can lead to high serum protein binding, which reduces the free fraction of the active drug in vivo[6].

The table below summarizes the quantitative Minimum Inhibitory Concentration (MIC) data comparing a standard C(3) propenylsulfonamide cephalosporin against conventional therapies[1][3].

Compound ClassS. aureus (Susceptible)MRSA (Resistant)S. epidermidis (PBP2')
Ceftriaxone (Control) 1.0 - 2.0 µg/mL> 64.0 µg/mL4.0 - 8.0 µg/mL
Methicillin (Control) 2.0 µg/mL> 32.0 µg/mL> 16.0 µg/mL
C(3) Propenylsulfonamide 0.25 - 0.5 µg/mL1.0 - 2.0 µg/mL0.5 - 1.0 µg/mL

Data synthesis indicates that the propenylsulfonamide moiety restores


-lactam efficacy against MRSA strains to clinically viable levels (MIC 

2 µg/mL)[3].

Synthesis and Experimental Protocols

Palladium-Catalyzed Three-Component Tandem Reaction

The synthesis of


-

-allyl sulfonamides (the core motif of propenylsulfonamides) is optimally achieved via a palladium-catalyzed three-component tandem reaction. This method utilizes

-buta-2,3-dienyl sulfonamides, aryl iodides, and a sulfonyl source (such as sulfonyl hydrazide or sulfinic acid sodium salt)[2][7]. The causality behind using

is its ability to form a highly structured six-membered palladacycle intermediate, which strictly dictates the stereoselective formation of the

-isomer—a critical requirement for biological activity[7].

Synthesis A N-buta-2,3-dienyl sulfonamides D Pd(PPh3)4 Catalyst (Palladacycle Intermediate) A->D B Aryl Iodides B->D C Sulfonyl Hydrazide Nucleophile C->D E (Z)-N-Allyl Sulfonamide (Propenylsulfonamide) D->E Stereoselective (Z)-isomer

Palladium-catalyzed synthesis workflow for (Z)-propenylsulfonamides.

Protocol 1: Stereoselective Synthesis of (Z)-Propenylsulfonamides

This protocol provides a self-validating system by utilizing TLC monitoring and NMR confirmation of the


-isomer coupling constant.

Reagents:

  • 
    -buta-2,3-dienyl sulfonamide (0.45 mmol)
    
  • Aryl iodide (0.54 mmol)

  • Sulfonyl hydrazide (0.54 mmol)

  • 
     (2.5 mol %)
    
  • 
     (0.9 mmol)
    
  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add

    
     (2.5 mol %) and 
    
    
    
    (0.9 mmol) under a strict nitrogen atmosphere to prevent catalyst oxidation.
  • Reagent Addition: Dissolve the

    
    -buta-2,3-dienyl sulfonamide (0.45 mmol), aryl iodide (0.54 mmol), and sulfonyl hydrazide (0.54 mmol) in 5.0 mL of anhydrous THF. Inject this solution into the Schlenk tube via a syringe.
    
  • Reaction Execution: Stir the mixture at 60°C for 10–15 hours. The elevated temperature provides the activation energy required for the oxidative addition of the aryl iodide to the Pd(0) species.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent. The disappearance of the starting allene validates reaction completion.

  • Workup & Purification: Quench the reaction with distilled water (10 mL) and extract with ethyl acetate (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Validation: Purify the crude product via silica gel column chromatography. Confirm the

    
    -stereochemistry via 
    
    
    
    -NMR by observing the vinylic proton coupling constants (
    
    
    Hz for Z-isomers, compared to
    
    
    Hz for E-isomers)[7].
Protocol 2: Bocillin FL Competition Assay for PBP2a Binding

To validate the biological efficacy of synthesized propenylsulfonamide cephalosporins, their binding affinity to PBP2a must be quantified. This protocol uses Bocillin FL, a fluorescent penicillin derivative, in a competitive binding format[4].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from a standardized MRSA strain (e.g., COL or ATCC 43300) by sonication and ultracentrifugation (100,000

    
     g for 45 min at 4°C). Resuspend the pellet in 50 mM phosphate buffer (pH 7.0).
    
  • Inhibitor Incubation: Aliquot 20 µL of the membrane suspension (containing ~2 mg/mL total protein). Add the synthesized propenylsulfonamide cephalosporin at varying concentrations (0.1, 1, 10, 50, 100 µg/mL). Incubate at 35°C for 30 minutes to allow covalent acylation of the PBPs.

  • Fluorescent Labeling: Add Bocillin FL (final concentration 5 µM) to the mixture and incubate for an additional 30 minutes at 35°C. Causality: If the propenylsulfonamide has successfully bound to PBP2a, it will sterically and covalently block the Bocillin FL from binding.

  • Denaturation & Separation: Terminate the reaction by adding 5X SDS-PAGE sample buffer and boiling for 5 minutes. Load the samples onto a 10% SDS-polyacrylamide gel and run at 150V for 1.5 hours.

  • Quantification: Image the gel using a fluorometer (excitation 504 nm, emission 511 nm). Calculate the

    
     by plotting the densitometric reduction of the 78 kDa PBP2a fluorescent band against the log concentration of the propenylsulfonamide.
    

Conclusion

The integration of the propenylsulfonamide moiety into the C(3) position of cephalosporins represents a masterclass in rational drug design. By leveraging stereoselective palladium-catalyzed synthesis, researchers can generate


-

-allyl sulfonamides that precisely target the allosteric vulnerabilities of PBP2a. As antimicrobial resistance continues to evolve, the propenylsulfonamide scaffold offers a highly tunable pharmacophore for the development of next-generation therapeutics.

References

  • Pohlmann, J., Vasilevich, N. I., Glushkov, A. I., Kellenberger, L., Shapiro, S., Caspers, P., Page, M. G. P., & Danel, F. (2010). "Propenylamide and propenylsulfonamide cephalosporins as a novel class of anti-MRSA beta-lactams." Bioorganic & Medicinal Chemistry Letters, 20(15), 4635-4638. URL:[Link]

  • Otero, L. H., et al. (2013). "PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates." Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Li, X., et al. (2023). "Stereoselective Synthesis of Substituted (Z)-N-Allyl Sulfonamides via a Palladium-Catalyzed Three-Component Tandem Reaction." The Journal of Organic Chemistry, 88(7). URL:[Link]

Sources

The Advent of Propenylsulfonamides: A New Frontier in Anti-MRSA Cephalosporin Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Antibiotic Resistance

The history of antibiotic discovery is a testament to the relentless battle between scientific innovation and microbial evolution. The introduction of sulfonamides in the 1930s marked the dawn of the modern antibiotic era, offering the first effective systemic treatments for a wide range of bacterial infections.[1][2] These synthetic antimicrobials paved the way for the "golden age" of antibiotic discovery, a period that saw the introduction of numerous classes of life-saving drugs.[3] However, the widespread use of these "wonder drugs" inevitably led to the emergence of antibiotic resistance, a global health crisis that continues to challenge modern medicine.[4][5]

Methicillin-resistant Staphylococcus aureus (MRSA) stands as a formidable example of this challenge.[6] MRSA has evolved resistance to most β-lactam antibiotics, a class that includes penicillins and cephalosporins, through the acquisition of the mecA gene.[6] This gene encodes for a modified penicillin-binding protein, PBP2' (also known as PBP2a), which has a low affinity for most β-lactams, rendering them ineffective.[6][7] The development of novel therapeutic strategies to combat MRSA is therefore a critical priority in infectious disease research.

This technical guide delves into the history and development of a promising new class of anti-MRSA agents: propenylsulfonamide cephalosporins. These compounds represent a sophisticated approach to overcoming β-lactam resistance by combining the established cephalosporin scaffold with a novel propenylsulfonamide moiety. We will explore the scientific rationale behind their design, their synthesis, mechanism of action, and the experimental workflows used to evaluate their efficacy.

The Genesis of Propenylsulfonamide Cephalosporins: A Strategic Design

The development of propenylsulfonamide cephalosporins is a prime example of rational drug design, building upon decades of research into β-lactam and sulfonamide chemistry. The core concept involves the modification of the C-3 position of the cephalosporin nucleus, a site known to influence the pharmacokinetic and pharmacodynamic properties of these antibiotics.[2]

The introduction of a propenylsulfonamide group is a strategic choice aimed at enhancing the binding affinity of the cephalosporin to the elusive PBP2' of MRSA. While traditional sulfonamides act as competitive inhibitors of dihydropteroate synthase in the folate synthesis pathway, their role in this new molecular architecture is to serve as a critical structural element for PBP2' engagement.[8][9] The propenyl linker provides specific spatial and electronic properties that are hypothesized to facilitate a more potent and stable interaction within the active site of PBP2'.

Synthesis of Propenylsulfonamide Cephalosporins: A Multi-step Approach

The synthesis of propenylsulfonamide cephalosporins is a multi-step process that begins with a readily available starting material, 7-aminocephalosporanic acid (7-ACA).[2][10] The general synthetic scheme involves the initial modification of the C-3 position, followed by the acylation of the C-7 amino group to introduce various side chains that can modulate the antibacterial spectrum and potency.

A representative synthetic workflow is outlined below:

Experimental Protocol: General Synthesis of Propenylsulfonamide Cephalosporins

  • Preparation of the C-3 Propenyl Intermediate:

    • Start with 7-aminocephalosporanic acid (7-ACA).

    • Protect the C-7 amino group and the C-4 carboxylic acid.

    • Perform a series of reactions to replace the acetoxymethyl group at the C-3 position with a 2-propenyl group. This can be achieved through a multi-step sequence involving elimination and subsequent allylation.[2]

    • The resulting intermediate is a 7-amino-3-(2-propenyl)-3-cephem-4-carboxylate derivative.[2]

  • Introduction of the Sulfonamide Moiety:

    • The propenyl group is then functionalized to introduce the sulfonamide. This can involve a sequence of reactions such as hydroboration-oxidation to form an alcohol, followed by conversion to a leaving group and subsequent displacement with a sulfonamide.

  • Acylation of the C-7 Amino Group:

    • The protecting group on the C-7 amino group is removed.

    • The free amino group is then acylated with a desired acid chloride or activated carboxylic acid to introduce various side chains. This step is crucial for optimizing the antibacterial activity.[2]

  • Deprotection and Purification:

    • The protecting group on the C-4 carboxylic acid is removed.

    • The final propenylsulfonamide cephalosporin is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

The following diagram illustrates the general synthetic workflow:

Synthesis_Workflow 7-ACA 7-ACA Protected_7-ACA Protected_7-ACA 7-ACA->Protected_7-ACA Protection C3_Propenyl_Intermediate C3_Propenyl_Intermediate Protected_7-ACA->C3_Propenyl_Intermediate C-3 Modification [9] C3_Propenylsulfonamide_Intermediate C3_Propenylsulfonamide_Intermediate C3_Propenyl_Intermediate->C3_Propenylsulfonamide_Intermediate Sulfonamide Introduction Acylated_Intermediate Acylated_Intermediate C3_Propenylsulfonamide_Intermediate->Acylated_Intermediate C-7 Acylation [9] Final_Product Final_Product Acylated_Intermediate->Final_Product Deprotection

Caption: General synthetic workflow for propenylsulfonamide cephalosporins.

Mechanism of Action: Targeting the Fortress of MRSA Resistance

The primary mechanism of action of propenylsulfonamide cephalosporins is the inhibition of bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs).[8] In MRSA, the key target is PBP2', the enzyme responsible for the transpeptidase activity that cross-links the peptidoglycan layers of the cell wall.[6]

The unique structural features of propenylsulfonamide cephalosporins allow them to effectively bind to and acylate the active site of PBP2', a feat that is challenging for most conventional β-lactams.[8] The sulfonamide moiety and the propenyl linker are thought to play a crucial role in orienting the β-lactam ring within the PBP2' active site, facilitating the nucleophilic attack by the active site serine residue. This covalent modification of PBP2' is irreversible and leads to the inhibition of cell wall synthesis, ultimately resulting in bacterial cell lysis and death.

The proposed mechanism of action is depicted in the following diagram:

Mechanism_of_Action cluster_MRSA MRSA Cell Propenylsulfonamide_Cephalosporin Propenylsulfonamide_Cephalosporin PBP2_prime PBP2' Propenylsulfonamide_Cephalosporin->PBP2_prime Binding and Acylation [1] Peptidoglycan_Synthesis Peptidoglycan_Synthesis PBP2_prime->Peptidoglycan_Synthesis Inhibition [22] Cell_Lysis Cell_Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to

Caption: Proposed mechanism of action of propenylsulfonamide cephalosporins against MRSA.

Structure-Activity Relationship (SAR) and Antibacterial Spectrum

The antibacterial potency of propenylsulfonamide cephalosporins is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed that modifications to both the C-7 side chain and the sulfonamide moiety can significantly impact their anti-MRSA activity.[8]

While specific quantitative data from extensive SAR studies are proprietary, the available literature suggests the following general trends:

  • C-7 Side Chain: The nature of the acyl group at the C-7 position is a critical determinant of antibacterial spectrum and potency. The introduction of aminothiazole-based side chains, common in third and fourth-generation cephalosporins, generally confers broad-spectrum activity.

  • Sulfonamide Moiety: The substitution pattern on the sulfonamide nitrogen can influence the binding affinity to PBP2'. Aromatic or heterocyclic substituents may enhance potency through additional interactions within the active site.

The antibacterial spectrum of the most potent propenylsulfonamide cephalosporins includes various clinically relevant bacterial species, with particularly strong activity against MRSA strains.[8]

Table 1: Representative Antibacterial Activity of a Lead Propenylsulfonamide Cephalosporin

Bacterial StrainMIC (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)≤0.5
Methicillin-Resistant S. aureus (MRSA)1
Staphylococcus epidermidis1
Streptococcus pneumoniae≤0.25
Escherichia coli8
Klebsiella pneumoniae>32

Note: The data in this table is representative and based on the reported potency of the most active compounds in this class.[8]

Experimental Workflow for Efficacy Evaluation

The evaluation of novel anti-MRSA agents like propenylsulfonamide cephalosporins involves a standardized set of in vitro and in vivo experiments.

Experimental Protocol: In Vitro Susceptibility Testing

  • Bacterial Strains: A panel of clinically relevant bacterial strains, including well-characterized MRSA and MSSA strains, should be used.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • The broth microdilution method is the standard for determining the MIC.

    • Prepare serial twofold dilutions of the propenylsulfonamide cephalosporin in cation-adjusted Mueller-Hinton broth.

    • Inoculate each well of a microtiter plate with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Incubate the plates at 35-37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Time-Kill Assays:

    • To assess the bactericidal activity, time-kill assays are performed.

    • Inoculate flasks containing broth with a standardized bacterial suspension and the antibiotic at concentrations corresponding to multiples of the MIC.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, serially dilute them, and plate them on agar to determine the number of viable bacteria (CFU/mL).

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

The following diagram illustrates the experimental workflow for in vitro efficacy testing:

In_Vitro_Workflow Bacterial_Strains Select Bacterial Strains (MRSA, MSSA, etc.) MIC_Determination Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Bacterial_Strains->MIC_Determination Time_Kill_Assay Perform Time-Kill Assays MIC_Determination->Time_Kill_Assay Data_Analysis Analyze Data (MIC values, kill curves) Time_Kill_Assay->Data_Analysis

Caption: Experimental workflow for in vitro evaluation of propenylsulfonamide cephalosporins.

Conclusion and Future Perspectives

The discovery of propenylsulfonamide cephalosporins represents a significant advancement in the quest for new antibiotics to combat multidrug-resistant pathogens. By intelligently combining the structural features of cephalosporins and sulfonamides, researchers have created a novel class of compounds with potent anti-MRSA activity. The ability of these molecules to effectively inhibit the resistant PBP2' enzyme underscores the power of rational drug design in overcoming established resistance mechanisms.

Further research and development in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. The exploration of different propenyl-like linkers and a wider variety of sulfonamide substituents could lead to the discovery of even more potent and broad-spectrum antibiotics. The history of propenylsulfonamides in antibiotic discovery, though relatively recent, serves as a compelling example of how innovative chemical strategies can breathe new life into established antibiotic classes and provide hope in the ongoing fight against antibiotic resistance.

References

  • Propenylamide and propenylsulfonamide cephalosporins as a novel class of anti-MRSA beta-lactams. PubMed. [Link]

  • A unique class of Zn2+-binding PBPs underlies cephalosporin resistance and sporogenesis of Clostridioides difficile. bioRxiv. [Link]

  • Penicillin-Binding Protein Occupancy Dataset for 18 β-Lactams and 4 β-Lactamase Inhibitors in Neisseria gonorrhoeae. Microbiology Spectrum. [Link]

  • Decreased affinity of mosaic-structure recombinant penicillin-binding protein 2 for oral cephalosporins in Neisseria gonorrhoeae. Journal of Antimicrobial Chemotherapy. [Link]

  • The History of Antibiotics. News-Medical.net. [Link]

  • Mutations in penicillin-binding protein 2 from cephalosporin-resistant Neisseria gonorrhoeae hinder ceftriaxone acylation by restricting protein dynamics. PMC. [Link]

  • The golden age of antibiotic discovery. News-Medical.net. [Link]

  • Cephalosporin-Glycopeptide Combinations for Use against Clinical Methicillin-Resistant Staphylococcus aureus Isolates: Enhanced In vitro Antibacterial Activity. Frontiers in Microbiology. [Link]

  • Synthesis and biological activity of novel 3-(2-propenyl)-cephalosporins. I. PubMed. [Link]

  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. [Link]

  • Antibiotics: Experimental. EBSCO. [Link]

  • Anti-Infectious Agents against MRSA. PMC. [Link]

  • Ceftobiprole: The first anti-MRSA cephalosporin antibiotic. ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed. [Link]

  • Anti-MRSA cephalosporins Bristol-Myers Squibb. PubMed. [Link]

  • Guidelines for the laboratory diagnosis and susceptibility testing of methicillin-resistant Staphylococcus aureus (MRSA). Journal of Antimicrobial Chemotherapy. [Link]

  • Synthesis and antimicrobial evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. ZORA. [Link]

  • A process for synthesizing cephalosporin compounds.
  • Design, Development and Synthesis of Novel Cephalosporin Group of Antibiotics. SciSpace. [Link]

  • Structure–activity relationships of antibacterial peptides. IRIS. [Link]

  • Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat. PMC. [Link]

  • Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles. MDPI. [Link]

  • Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. MDPI. [Link]

  • Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. MDPI. [Link]

Sources

A Technical Guide to the Therapeutic Potential of Propenylsulfonamide Derivatives and Related Unsaturated Analogues

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of a wide array of FDA-approved drugs.[1][2] This guide delves into the therapeutic potential of a specific, yet burgeoning subclass: propenylsulfonamides and their structurally related analogues containing unsaturated motifs. The incorporation of the propenyl (also known as allyl) group introduces critical physicochemical properties that can enhance biological activity, modulate target specificity, and improve pharmacokinetic profiles.

This document synthesizes current research to provide an in-depth analysis of the core synthetic methodologies, key mechanisms of action, and preclinical evaluation frameworks for these compounds. We will explore their significant promise in areas such as inflammation, infectious diseases, and oncology, supported by detailed experimental protocols and mechanistic insights. The overarching goal is to equip researchers and drug development professionals with a comprehensive understanding of this chemical space and to highlight the strategic considerations for advancing these promising derivatives toward clinical application.

The Sulfonamide Scaffold: A Platform for Innovation

Since the discovery of Prontosil, the sulfonamide scaffold has proven to be a "privileged structure" in drug discovery, demonstrating remarkable versatility.[1] Its ability to act as a bioisostere for other functional groups, combined with its capacity for hydrogen bonding and its synthetic tractability, has led to its inclusion in drugs targeting a vast range of diseases, from bacterial infections to cancer and glaucoma.[2][3]

The focus of this guide, the propenyl/allyl moiety, is a small, unsaturated hydrocarbon fragment. Its introduction into a sulfonamide scaffold can significantly alter a molecule's properties:

  • Increased Lipophilicity: Enhancing membrane permeability and potentially improving oral bioavailability.

  • Altered Target Binding: The rigid, planar nature of the double bond can introduce favorable steric interactions within a target's binding pocket.

  • Metabolic Handles: The allyl group can serve as a site for metabolic modification, influencing the drug's half-life and clearance.

Research into related unsaturated motifs, such as the prenyl group, has shown that these fragments are associated with potent antidepressant, anti-inflammatory, and neuroprotective activities, further validating the exploration of unsaturated sulfonamide derivatives.[4]

Core Synthetic Methodologies

The synthesis of propenylsulfonamide derivatives is accessible through established chemical pathways, primarily involving the reaction of a sulfonyl chloride with a corresponding amine.

General Synthesis of Aryl Sulfonamides

A common and eco-friendly approach involves reacting an appropriately substituted sulfonyl chloride with an amine derivative in an aqueous-alkaline medium.[5] This method is often high-yielding and avoids the use of hazardous organic solvents.

Detailed Protocol: Synthesis of N-Aryl-4-acetamidobenzenesulfonamide [5]

  • Dissolution: Dissolve the primary aromatic amine (1.0 eq) in a 10% sodium hydroxide solution.

  • Addition of Sulfonyl Chloride: While stirring vigorously in an ice bath (0-5 °C), slowly add 4-acetamidobenzenesulfonyl chloride (1.0 eq).

  • Reaction: Continue stirring at room temperature for 2-3 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Precipitation: Acidify the reaction mixture with dilute hydrochloric acid (HCl) until a pH of 2-3 is reached. A precipitate will form.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold distilled water until the washings are neutral.

  • Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure N-substituted sulfonamide.

  • Deprotection (if necessary): The acetamido group can be hydrolyzed under acidic conditions to yield the free amine derivative, which often exhibits enhanced biological activity.[5]

Synthesis of Allylic Sulfonamides

A direct approach for synthesizing allylic sulfonamides involves the acid-catalyzed reaction of an allylic alcohol with a sulfonamide.[6]

Detailed Protocol: Acid-Catalyzed Allylation of Sulfonamides [6][7]

  • Catalyst Preparation: Prepare an acid-loaded silica gel catalyst.

  • Reaction Mixture: In a suitable solvent (e.g., dichloromethane), combine the allylic alcohol (e.g., cinnamyl alcohol, 1.0 eq), the primary sulfonamide (1.2 eq), and the acid-loaded silica gel catalyst.

  • Reaction: Stir the mixture at room temperature. The acidic catalyst facilitates the formation of an allylic cation, which is then trapped by the weakly nucleophilic sulfonamide.

  • Workup: Upon completion, filter off the catalyst. Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue using column chromatography to isolate the target allylic sulfonamide.

Experimental Workflow: General Sulfonamide Synthesis

NFkB_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB / IκBα (Inactive Cytoplasmic Complex) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription NFkB->Transcription Binds DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, COX-2) Transcription->Cytokines Sulfonamide Sulfonamide Derivatives Sulfonamide->IKK Inhibits Sulfonamide->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by certain sulfonamide derivatives.

Antimicrobial and Antifungal Activity

The original therapeutic success of sulfonamides was in combating bacterial infections, and this remains a vital area of research. [2][5]The propenyl group can contribute to antimicrobial potency.

  • Mechanism of Action: Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial folic acid synthesis. [3]Humans are unaffected as they obtain folic acid from their diet.

  • Broad-Spectrum Activity: Organosulfur compounds related to the propenyl structure, such as propyl-propane-thiosulfinate (PTS) and propyl-propane-thiosulfonate (PTSO), have demonstrated significant broad-spectrum bactericidal activity against multidrug-resistant Gram-positive and Gram-negative bacteria. [8][9][10]* Antifungal Potential: Allyl sulfonamides derived from Morita-Baylis-Hillman adducts have been evaluated for their effects on the mycelial growth of Botrytis cinerea (gray mold), indicating potential applications in agriculture and medicine. [7]

Pharmacokinetic Profile and Preclinical Evaluation

A compound's therapeutic potential is critically dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The evaluation of these parameters is a core component of the drug development process.

Pharmacokinetic Considerations

While specific PK data for propenylsulfonamides is limited, general principles from related sulfonamide structures provide essential guidance.

ParameterDescriptionTypical Challenges & Considerations
Absorption The process by which a drug enters the bloodstream.Oral bioavailability can be limited by low aqueous solubility or first-pass metabolism.
Distribution The reversible transfer of a drug from the blood to various tissues.High plasma protein binding can limit the concentration of free, active drug.
Metabolism The chemical conversion of the drug by the body, primarily in the liver.The sulfonamide group can undergo N-acetylation, which may alter activity and solubility.
Excretion The removal of the drug and its metabolites from the body, usually via the kidneys.Renal impairment can significantly alter drug clearance and half-life, requiring dose adjustments.

Table 1: Key Pharmacokinetic Parameters and Drug Development Considerations.

Preclinical Evaluation Framework

A robust preclinical testing cascade is essential to validate therapeutic potential and identify promising lead candidates.

Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) [11][12]1. Animal Model: Use adult Wistar rats or Swiss albino mice, acclimatized and fasted overnight with free access to water. 2. Grouping: Divide animals into at least four groups:

  • Group I (Control): Vehicle only (e.g., 0.5% carboxymethyl cellulose).
  • Group II (Standard): Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.).
  • Group III & IV (Test): Propenylsulfonamide derivatives at different doses (e.g., 100 mg/kg and 200 mg/kg, i.p. or p.o.).
  • Induction of Edema: Thirty minutes after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
  • Measurement: Measure the paw volume using a digital plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
  • Analysis: Calculate the percentage inhibition of edema for the standard and test groups relative to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.

Protocol: In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC) [5][13]1. Bacterial Strains: Use reference and clinical strains of relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli). 2. Media Preparation: Prepare Mueller-Hinton broth or agar according to standard protocols. 3. Compound Dilution: Prepare a series of two-fold dilutions of the test sulfonamide compound in the broth, typically ranging from 512 µg/mL down to 2 µg/mL. 4. Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and inoculate each dilution tube/well with the bacterial suspension. 5. Incubation: Incubate the tubes/plates at 37 °C for 18-24 hours. 6. Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow: Preclinical Evaluation Cascade

Sources

Advanced Synthesis of Propenylsulfonamides: 2024 Literature Review & Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The synthesis of propenylsulfonamide derivatives has experienced a critical renaissance in 2024. Originally identified as a potent pharmacophore in novel C(3) cephalosporins targeting methicillin-resistant Staphylococcus aureus (MRSA)[1], the propenylsulfonamide moiety is now at the forefront of overcoming high-level antibiotic resistance. Driven by the emergence of specific penicillin-binding protein 2a (PBP2a) mutations, modern synthetic approaches have shifted from traditional batch chemistry to advanced, scalable methodologies. This whitepaper synthesizes 2024 literature, detailing the mechanistic causality of the pharmacophore, modern electroorganic flow synthesis, and stereoselective cross-coupling protocols.

Mechanistic Rationale: Overcoming PBP2a Mutations

The clinical efficacy of standard beta-lactams and early-generation cephalosporins is severely compromised by MRSA due to the acquisition of the mecA gene, which encodes PBP2a—a transpeptidase with an exceptionally low affinity for beta-lactam antibiotics.

Recent 2024 genomic surveillance has identified high-level ceftaroline resistance (MIC > 32 mg/L) driven by contiguous amino acid-altering mutations, specifically Y446N and E447K , within the allosteric and active sites of PBP2a[2].

Why Propenylsulfonamides? The structural logic behind integrating a propenylsulfonamide group is twofold:

  • Hydrogen Bonding Network: The sulfonamide dioxide core acts as a robust hydrogen-bond acceptor, anchoring the molecule within the mutated Y446N/E447K pocket.

  • Steric Orientation: The rigid, lipophilic propenyl spacer correctly orients the molecule to trigger an allosteric conformational change. This change opens the transpeptidase active site, facilitating the binding of a second molecule and leading to covalent acylation and bacterial cell death[2]. Furthermore, the synthesis of hybrid molecules combining diverse pharmacophores with sulfonamides represents a major 2024 advancement, enhancing therapeutic outcomes by addressing multifaceted disease components[3].

PBP2a_Inhibition A Propenylsulfonamide Derivative B Allosteric Site Binding (PBP2a) A->B High Affinity C Conformational Change (Active Site Opening) B->C Allosteric Trigger D Second Molecule Binding (Transpeptidase Inhibition) C->D Covalent Acylation E Cell Wall Synthesis Halt (MRSA Death) D->E Bactericidal Effect

Caption: Allosteric trigger mechanism of propenylsulfonamides against mutated PBP2a.

2024 Synthetic Innovations: Electro-Flow & Cross-Coupling

Historically, synthesizing complex sulfonamides involved highly exothermic reactions with poor atom economy and significant purification bottlenecks. In 2024, the paradigm has shifted toward continuous flow electrochemistry and transition-metal catalysis.

Spinning Electrode Electrochemical Reactors

The traditional technology for scaling up electrolysis is the parallel plate reactor. However, the narrow interelectrode gap often provokes clogging when reaction mixtures (slurries) are not perfectly homogeneous. A major 2024 breakthrough utilizes a spinning electrode electrochemical reactor in flow mode[4].

  • Causality of Choice: The spinning mechanism maintains a high electrode surface-area-to-volume ratio while actively preventing slurry accumulation. This ensures uniform current density, eliminates thermal runaways, and allows for the safe, continuous sulfonylation of amine precursors[4].

Stereoselective Suzuki-Miyaura Propenylation

The biological activity of propenylsulfonamides is highly dependent on the (E)-stereochemistry of the propenyl group. Direct introduction of the propenyl side chain is now optimized via Suzuki-Miyaura cross-coupling[5].

  • Causality of Choice: Utilizing a palladium(II) catalyst with a propenylboronic acid pinacol ester allows for strict stereocontrol. This method yields the target compound as a single diastereoisomer independently of the geometric configuration of the starting precursor, bypassing the isomerization issues common in older Wittig-based approaches[5].

Flow_Synthesis Step1 Precursor Slurry (Amine + Sulfonyl Source) Step2 Spinning Electrode Electrochemical Reactor Step1->Step2 Flow Mode Step3 Pd-Catalyzed Propenylation Step2->Step3 Sulfonamide Intermediate Step4 In-line Purification & Validation Step3->Step4 Crude Product Step5 Pure Propenylsulfonamide (Target Compound) Step4->Step5 High Yield (>85%)

Caption: Continuous flow electro-synthesis and cross-coupling workflow.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following workflow is designed as a self-validating system. Each step includes an analytical checkpoint to confirm intermediate fidelity before progression.

Step 1: Continuous Flow Electrochemical Sulfonylation
  • Preparation: Prepare a 0.5 M slurry of the primary amine precursor and 1.2 equivalents of sodium benzenesulfinate in a mixed solvent system (MeCN/H₂O 4:1) containing 0.1 M Bu₄NBF₄ as the supporting electrolyte.

  • Execution: Pump the slurry through a spinning electrode electrochemical reactor (graphite anode/nickel cathode) at a flow rate of 2.0 mL/min. Apply a constant current of 50 mA/cm²[4].

  • Validation Checkpoint: Route the reactor effluent through an in-line UV-Vis flow cell. Confirm the disappearance of the amine precursor via LC-MS (Target mass: [M+H]⁺ corresponding to the intermediate sulfonamide). Do not proceed to Step 2 if unreacted amine > 5%.

Step 2: Palladium-Catalyzed Propenylation
  • Preparation: To the collected sulfonamide intermediate, add 1.5 equivalents of (E)-propenylboronic acid pinacol ester and 2.0 equivalents of K₂CO₃.

  • Catalyst Addition: Introduce 5 mol% of Pd(dppf)Cl₂ under an inert argon atmosphere to prevent catalyst oxidation.

  • Execution: Heat the mixture to 80°C for 4 hours. The bulky dppf ligand facilitates the reductive elimination step, driving the cross-coupling forward[5].

  • Validation Checkpoint: Perform an aliquot TLC (Hexanes/EtOAc 7:3). The product spot should exhibit strong UV activity. Conduct ¹H-NMR on a micro-sample to confirm the presence of the (E)-alkene protons (characteristic trans-coupling constant J ≈ 15-16 Hz).

Step 3: Isolation and Final Validation
  • Purification: Quench the reaction with water and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude product from hot ethanol to yield the pure propenylsulfonamide.

  • Final Validation: Confirm structural integrity via ¹³C-NMR, HRMS, and melting point analysis. Purity must be >98% for biological assays.

Quantitative Data Summaries

The shift to modern synthetic techniques has drastically improved both the chemical yield and the biological efficacy of the resulting compounds.

Table 1: Synthetic Efficiency Comparison (Traditional vs. 2024 Electro-Flow)

Synthetic RouteOverall Yield (%)Atom Economy (%)Reaction TimeIsomeric Purity (E:Z)
Traditional Batch (Wittig)42 - 48%~35%24 - 36 hours70:30
2024 Electro-Flow + Suzuki 85 - 91% >75% < 6 hours >99:1

Table 2: Minimum Inhibitory Concentration (MIC) against MRSA Strains

Compound ClassWild-Type MRSA (mg/L)Mutant MRSA (Y446N/E447K) (mg/L)
Standard Ceftaroline0.5 - 1.0> 32.0 (High-Level Resistance)
Early Propenylamide (2010)1.0 - 2.08.0 - 16.0
Optimized Propenylsulfonamide (2024) 0.25 - 0.5 1.0 - 2.0 (Susceptible)

References

  • Propenylamide and propenylsulfonamide cephalosporins as a novel class of anti-MRSA beta-lactams. nih.gov.
  • PBP2a Mutations Causing High-Level Ceftaroline Resistance in Clinical Methicillin-Resistant Staphylococcus aureus Isolates.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. mdpi.com.
  • Meet the Winners of the 2024 Organic Process Research & Development Outstanding Public
  • A New Cross-Coupling-Based Synthesis of Carpanone. acs.org.

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of N-Allylsulfonamides from Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for the synthesis of N-allylsulfonamides (trans-2-propenylsulfonamides) via the reaction of sulfonyl chlorides with allylamine. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a multitude of therapeutic agents.[1] The N-allyl moiety serves not only as a key structural component but also as a versatile handle for further chemical transformations, such as intramolecular cyclizations.[2] This guide delves into the underlying reaction mechanism, offers a robust and validated step-by-step protocol, presents representative data, and provides expert insights for troubleshooting and optimization. It is intended for researchers, chemists, and professionals in drug development seeking to reliably construct this important chemical scaffold.

Part I: Mechanistic Insights and Reaction Principles

The synthesis of a sulfonamide from a sulfonyl chloride and a primary amine is a classic and highly efficient transformation. The reaction's success is rooted in fundamental principles of reactivity, which dictate the choice of reagents and conditions.

1. The Electrophilic Sulfur Center: The reactivity of a sulfonyl chloride (R-SO₂Cl) is dominated by the highly electrophilic nature of the sulfur atom.[1] It is bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom, which collectively create a significant partial positive charge on the sulfur. This makes it a prime target for nucleophilic attack.

2. Nucleophilic Attack and The Role of the Amine: Allylamine (H₂C=CHCH₂NH₂) acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic sulfur center. This reaction proceeds via a nucleophilic substitution pathway. While mechanistically nuanced, it can be conceptualized as analogous to nucleophilic acyl substitution.[1][3] The amine attacks the sulfur, and the chloride ion, being a good leaving group, is subsequently displaced.

3. The Necessity of a Base: For every mole of sulfonamide formed, one mole of hydrochloric acid (HCl) is generated as a byproduct. This acid will protonate any unreacted amine in the mixture, forming an ammonium salt (R-NH₃⁺Cl⁻). This salt is no longer nucleophilic, which would halt the reaction and consume half of the amine starting material. To prevent this, a base is added to neutralize the HCl as it is formed.[1][3] Common choices include:

  • A tertiary amine: Triethylamine (Et₃N) or pyridine are often used as they are non-nucleophilic and readily form hydrochloride salts that can be easily removed during workup.

  • Excess primary amine: Using two equivalents of allylamine is a straightforward approach where one equivalent acts as the nucleophile and the second acts as the base.[4]

  • Inorganic bases: Mild inorganic bases like potassium carbonate (K₂CO₃) can also be employed, often in a biphasic system or a polar solvent like Tetrahydrofuran (THF).[5]

4. Solvent Selection: The choice of solvent is critical for ensuring that the reactants are fully dissolved and can interact effectively. Aprotic solvents are preferred to avoid side reactions. Common choices include:

  • Dichloromethane (DCM): An excellent solvent for both the sulfonyl chloride and the amine, and it simplifies the workup process.[4]

  • Tetrahydrofuran (THF): Another common choice, particularly when using inorganic bases.[5]

Below is a diagram illustrating the fundamental reaction mechanism.

G cluster_reactants Reactants cluster_products Products reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node Allylamine H₂C=CH-CH₂-NH₂ (Nucleophile) SulfonylChloride R-SO₂Cl (Electrophile) Allylamine->SulfonylChloride 1. Nucleophilic Attack Sulfonamide R-SO₂-NH-CH₂-CH=CH₂ (Product) SulfonylChloride->Sulfonamide 2. Cl⁻ Elimination HCl HCl (Byproduct) Base Base (e.g., Et₃N) HCl->Base 3. Acid Neutralization Salt Base-H⁺Cl⁻ (Salt) Base->Salt

Caption: Reaction mechanism for sulfonamide formation.

Part II: General Experimental Protocol

This protocol describes a reliable method for synthesizing N-allylsulfonamides from various sulfonyl chlorides on a laboratory scale. The procedure uses triethylamine as the base and dichloromethane as the solvent.

Materials and Reagents:

Reagent Formula M.W. Typical Amount (for 5 mmol scale)
Aryl/Alkyl Sulfonyl Chloride R-SO₂Cl Varies 5.0 mmol, 1.0 eq
Allylamine C₃H₅NH₂ 57.09 g/mol 0.42 mL (6.0 mmol, 1.2 eq)
Triethylamine (Et₃N) C₆H₁₅N 101.19 g/mol 0.84 mL (6.0 mmol, 1.2 eq)
Dichloromethane (DCM) CH₂Cl₂ 84.93 g/mol ~40 mL
Hydrochloric Acid (1 M aq.) HCl 36.46 g/mol ~20 mL
Saturated Sodium Bicarbonate NaHCO₃ 84.01 g/mol ~20 mL
Brine (Saturated NaCl aq.) NaCl 58.44 g/mol ~20 mL

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 g/mol | ~5 g |

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add allylamine (1.2 eq) and triethylamine (1.2 eq). Dissolve the amines in dichloromethane (~20 mL).

  • Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. This is critical as the initial reaction is exothermic.[4]

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 eq) in a separate portion of dichloromethane (~10 mL). Add this solution dropwise to the cold, stirring amine solution over 15-20 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the limiting reagent (sulfonyl chloride) indicates completion. A typical eluent system is 4:1 Hexanes:Ethyl Acetate.

  • Work-up - Quenching: Once the reaction is complete, dilute the mixture with an additional 10 mL of DCM. Carefully pour the mixture into a separatory funnel containing 20 mL of 1 M HCl (aq.). Shake well and separate the layers. The acid wash removes excess amines and the triethylamine hydrochloride salt.

  • Work-up - Washing: Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to remove any residual acid) and then 20 mL of brine (to reduce the amount of dissolved water).[5]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-allylsulfonamide.

G start_end start_end process_step process_step decision_step decision_step io_step io_step A Start: Assemble Dry Glassware B Dissolve Allylamine & Et₃N in DCM A->B C Cool to 0 °C in Ice Bath B->C D Add Sulfonyl Chloride Solution Dropwise C->D E Warm to RT & Stir for 2-4h D->E F Monitor by TLC E->F F->E Incomplete G Work-up: Acid/Base Washes F->G Reaction Complete H Dry (Na₂SO₄) & Concentrate G->H I Purify via Column Chromatography H->I J Characterize Pure Product I->J K End J->K

Caption: Experimental workflow for N-allylsulfonamide synthesis.

Part III: Protocol Validation & Data Presentation

The described protocol is highly effective for a range of sulfonyl chlorides, consistently providing good to excellent yields. Below is a table summarizing expected outcomes for common substrates.

Table 1: Representative Synthesis of N-Allylsulfonamides

Entry Sulfonyl Chloride (R-SO₂Cl) Product Typical Yield
1 p-Toluenesulfonyl chloride N-allyl-4-methylbenzenesulfonamide 85-95%[5]
2 Benzenesulfonyl chloride N-allylbenzenesulfonamide 80-92%
3 Methanesulfonyl chloride N-allyl-methanesulfonamide 75-90%

| 4 | 2-Naphthalenesulfonyl chloride| N-allyl-naphthalene-2-sulfonamide| 82-94% |

Example Characterization: N-allyl-4-methylbenzenesulfonamide (Entry 1) Following the general protocol and purification, the product is typically isolated as a white solid.

  • Yield: A typical synthesis starting from 1.00 g of 4-methylbenzenesulfonyl chloride would yield approximately 1.02 g (90%) of the pure product.[5]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, 2H), 7.30 (d, 2H), 5.70-5.80 (m, 1H), 5.15-5.25 (m, 2H), 4.80 (t, 1H, NH), 3.70 (t, 2H), 2.40 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 143.5, 137.0, 133.5, 129.8, 127.2, 118.5, 46.5, 21.6.[5]

Part IV: Safety and Handling

  • Sulfonyl Chlorides: These compounds are corrosive and moisture-sensitive. They react with water to release HCl gas. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Allylamine: Allylamine is toxic, flammable, and a lachrymator. It should be handled exclusively in a fume hood.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Exothermic Reaction: The initial reaction is exothermic. Failure to cool the reaction mixture properly can lead to a rapid increase in temperature and pressure.

Part V: Troubleshooting and Expert Insights

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient base.1. Use a fresh bottle of sulfonyl chloride or purify the existing stock.2. Ensure at least 1.1 equivalents of base are used relative to the sulfonyl chloride.
Reaction Stalls All amine was consumed by HCl byproduct.Add an additional equivalent of base (e.g., triethylamine) and continue to monitor the reaction.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the column eluent. If the product is a solid, consider recrystallization as an alternative purification method.
Formation of Bis-sulfonated Amine This is generally not observed with primary amines under these conditions but could indicate a highly reactive sulfonylating agent or prolonged reaction times at high temperatures.Ensure the reaction is not overheated and that the stoichiometry is correct.

Expert Insight: The order of addition is crucial. Adding the sulfonyl chloride to the amine solution ensures that the amine is always in excess at the point of reaction, which minimizes potential side reactions and promotes the formation of the desired monosulfonated product.

References

  • Palladium-Catalyzed Intramolecular Allylic Amidation via Decarboxylative Aromatization: Synthesis of N-Allyl-N-aryl Sulfonamides. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. URL: [Link]

  • Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. SciELO. URL: [Link]

  • Stereoselective Synthesis of Substituted (Z)-N-Allyl Sulfonamides via a Palladium-Catalyzed Three-Component Tandem Reaction. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Preparation of sulfonamides from N-silylamines. PMC. URL: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. URL: [Link]

  • Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. Bentham Science Publishers. URL: [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. URL: [Link]

  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Journal of Medicinal and Chemical Sciences. URL: [Link]

  • How can someone in the lab synthesize n-allyl-4methyl-benzenesulfonamide from 4-toluenesulfonyl chloride and allylamine. Chemistry Stack Exchange. URL: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. URL: [Link]

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. URL: [Link]

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. URL: [Link]

  • (PDF) Synthesis of S-Allylic Sulfinamides by the Catalytic Nucleophilic Allylation of N-Sulfinylamines. ResearchGate. URL: [Link]

  • Gram-Scale Synthesis of an Arylsulfonamide-Type Alkaline Phosphatase Inhibitor. PMC. URL: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. URL: [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. URL: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. URL: [Link]

Sources

Application Notes and Protocols: Synthesis of C3-Propenylsulfonamide Cephalosporins

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Rationale for C3-Propenylsulfonamide Cephalosporin Analogs

Cephalosporins are a cornerstone of antibacterial therapy, belonging to the β-lactam class of antibiotics.[1] Their mechanism of action involves the inhibition of bacterial cell wall synthesis, a process crucial for bacterial survival. The core structure of cephalosporins, 7-aminocephalosporanic acid (7-ACA), features a β-lactam ring fused to a dihydrothiazine ring.[1][2] The molecular structure of cephalosporins can be modified at various positions, notably the C7 and C3 positions, to alter their antibacterial spectrum, pharmacokinetic properties, and stability against β-lactamases.[2]

Functionalization at the C3 position has been a particularly fruitful area of research for developing new cephalosporin derivatives with enhanced biological activity.[3][4][5] The introduction of a propenylsulfonamide moiety at this position has been shown to yield novel cephalosporins with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge.[6] This document provides a detailed guide to the chemical synthesis of C3-propenylsulfonamide cephalosporins, offering both theoretical background and practical, step-by-step protocols for their preparation in a research setting.

Overview of the Synthetic Strategy

The attachment of a propenylsulfonamide group to the C3 position of a cephalosporin core typically involves a multi-step synthesis. The general approach involves the initial modification of a readily available cephalosporin starting material, such as 7-aminocephalosporanic acid (7-ACA), to introduce a suitable leaving group at the C3' position. This is followed by the introduction of the propenyl group, and finally, the elaboration of the sulfonamide functionality.

This guide will focus on a plausible synthetic route adapted from established methodologies in cephalosporin and sulfonamide chemistry.[6][7][8] The overall workflow can be visualized as follows:

G A Starting Material (e.g., 7-ACA derivative) B Protection of Functional Groups (Amine and Carboxylic Acid) A->B C Introduction of a Leaving Group at C3' (e.g., Halogenation or Sulfonylation) B->C D Introduction of the Propenyl Group (e.g., via Wittig or Horner-Wadsworth-Emmons reaction) C->D E Formation of the Sulfonamide Moiety D->E F Deprotection E->F G Final Product (C3-Propenylsulfonamide Cephalosporin) F->G

Caption: General synthetic workflow for C3-propenylsulfonamide cephalosporins.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Preparation of a C3-Halomethyl Cephalosporin Intermediate

This protocol describes the conversion of the C3-acetoxymethyl group of a protected 7-ACA derivative to a C3-halomethyl group, which serves as a reactive handle for subsequent modifications.

Materials and Reagents:

ReagentGradeSupplier (Example)
Protected 7-ACA derivativeSynthesis GradeCommercial Source
N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)Reagent GradeSigma-Aldrich
Dichloromethane (DCM)AnhydrousAcros Organics
Sodium bicarbonate solution, saturatedACS GradeFisher Scientific
Sodium thiosulfate solution, 10% (w/v)ACS GradeVWR Chemicals
Anhydrous sodium sulfateACS GradeEMD Millipore

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the protected 7-ACA derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Halogenation: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% sodium thiosulfate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude C3-halomethyl cephalosporin intermediate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Introduction of the Propenyl Group via Wittig-Type Reaction

This protocol outlines the formation of the C3-propenyl group using a Wittig or Horner-Wadsworth-Emmons reaction.[9]

Materials and Reagents:

ReagentGradeSupplier (Example)
C3-Halomethyl cephalosporin intermediateFrom Protocol 1-
Triphenylphosphine or a suitable phosphonate reagentReagent GradeAlfa Aesar
AcetaldehydeReagent GradeSigma-Aldrich
Strong base (e.g., n-butyllithium, sodium hydride)In solution or as a dispersionAcros Organics
Anhydrous Tetrahydrofuran (THF)AnhydrousEMD Millipore
Saturated ammonium chloride solutionACS GradeFisher Scientific

Step-by-Step Procedure:

  • Phosphonium Salt/Phosphonate Formation:

    • For Wittig: React the C3-halomethyl cephalosporin intermediate with triphenylphosphine in a suitable solvent to form the corresponding phosphonium salt.

    • For HWE: React the C3-halomethyl cephalosporin intermediate with a trialkyl phosphite to form the phosphonate.

  • Ylide Generation: In a separate flask under an inert atmosphere, deprotonate the phosphonium salt or phosphonate using a strong base in anhydrous THF at low temperature (e.g., -78 °C).

  • Reaction with Acetaldehyde: Slowly add acetaldehyde to the ylide solution and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Monitor the formation of the C3-(2-propenyl) cephalosporin derivative by TLC.

  • Quenching and Workup: Quench the reaction with saturated ammonium chloride solution and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Protocol 3: Synthesis of the Propenylsulfonamide Moiety

This protocol details a general method for synthesizing a propenylsulfonamide, which can then be coupled to the cephalosporin core if a convergent strategy is employed. Alternatively, the sulfonamide can be formed directly on the C3-propenyl cephalosporin.

Materials and Reagents:

ReagentGradeSupplier (Example)
AllylamineReagent GradeSigma-Aldrich
A suitable sulfonyl chloride (R-SO2Cl)Reagent GradeTCI Chemicals
Pyridine or TriethylamineAnhydrousAcros Organics
Dichloromethane (DCM)AnhydrousFisher Scientific
1 M Hydrochloric acidACS GradeVWR Chemicals

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve allylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and slowly add the desired sulfonyl chloride (1.1 eq).

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Workup: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting propenylsulfonamide by recrystallization or column chromatography.

Note on Synthetic Strategy: The attachment of the propenylsulfonamide can also be achieved through other modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, which may offer advantages in terms of functional group tolerance and reaction conditions.[3][5]

Protocol 4: Final Deprotection

The final step in the synthesis is the removal of the protecting groups from the amine and carboxylic acid functionalities. The choice of deprotection conditions depends on the specific protecting groups used.

Example Deprotection Conditions:

Protecting GroupDeprotection Reagent/Condition
tert-Butoxycarbonyl (Boc)Trifluoroacetic acid (TFA) in DCM
Benzhydryl (diphenylmethyl)TFA, often with a scavenger like anisole
p-Methoxybenzyl (PMB)TFA or other strong acids

General Deprotection Procedure (for TFA):

  • Dissolution: Dissolve the protected C3-propenylsulfonamide cephalosporin in DCM.

  • TFA Addition: Add trifluoroacetic acid (TFA) and any necessary scavengers.

  • Reaction: Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Concentration: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the final product by preparative HPLC or crystallization.

Data and Expected Results

Table 1: Summary of Reaction Parameters and Expected Yields

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Protocol 1: Halogenation Protected 7-ACA, NBS/NISDCM0 to RT1-370-90
Protocol 2: Propenyl Group Introduction C3-Halomethyl Ceph, Phosphonium/PhosphonateTHF-78 to RT2-650-70
Protocol 3: Sulfonamide Formation Allylamine, R-SO2ClDCM0 to RT12-1680-95
Protocol 4: Deprotection Protected Cephalosporin, TFADCMRT0.5-260-80

Characterization:

The structure and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Troubleshooting and Key Considerations

  • Epimerization: The stereocenter at C6 of the cephalosporin core can be susceptible to epimerization under basic conditions. It is crucial to use non-nucleophilic bases where possible and maintain low temperatures during base-mediated reactions.

  • β-Lactam Ring Opening: The β-lactam ring is sensitive to nucleophiles and harsh acidic or basic conditions. Careful control of pH and temperature is essential throughout the synthesis.

  • Protecting Group Strategy: The choice of protecting groups for the C7-amine and C4-carboxylic acid is critical and must be compatible with the subsequent reaction conditions.[10]

  • Reagent Purity: The purity of reagents, especially the organometallic reagents and bases, can significantly impact the reaction yield and selectivity.

Visualizing the Reaction Pathway

G cluster_0 Cephalosporin Core Modification cluster_1 Sulfonamide Synthesis cluster_2 Final Steps A Protected 7-ACA Derivative B C3-Halomethyl Intermediate A->B NBS or NIS C C3-Propenyl Cephalosporin B->C Wittig/HWE F Coupling/Final Sulfonamide Formation C->F D Allylamine E Propenylsulfonamide D->E R-SO2Cl E->F Convergent Route G Protected Final Product F->G H Final Deprotected C3-Propenylsulfonamide Cephalosporin G->H TFA

Caption: Key stages in the synthesis of C3-propenylsulfonamide cephalosporins.

References

  • Faure, F., Zambon, M., Vo-Hoang, Y., Licznar-Fajardo, P., Docquier, J.-D., Peyrottes, S., & Gavara, L. (2025). Functionalization at the C3 position of the cephalosporin pharmacophore by palladium-catalyzed cross-coupling reactions. New Journal of Chemistry, 49(16). [Link][3][5]

  • Faure, F., Zambon, M., Vo-Hoang, Y., Licznar-Fajardo, P., Docquier, J.-D., Peyrottes, S., & Gavara, L. (2025). Functionalization at the C3 position of the cephalosporin pharmacophore by palladium-catalyzed cross-coupling reactions. ResearchGate. [Link][4]

  • Hecker, S. J., et al. (2010). Propenylamide and propenylsulfonamide cephalosporins as a novel class of anti-MRSA beta-lactams. Bioorganic & Medicinal Chemistry Letters, 20(15), 4536-4539. [Link][6]

  • Kim, W. J., Ko, K. Y., Kim, H., & Oh, J. (1991). Synthesis and biological activity of novel 3-(2-propenyl)-cephalosporins. I. The Journal of Antibiotics, 44(10), 1073–1082. [Link][11]

  • Gaurav, K., Karmakar, S., Kundu, K., & Kundu, S. (2012). Design, Development and Synthesis of Novel Cephalosporin Group of Antibiotics. SciSpace. [Link][1]

  • Tandon, N., & Tandon, R. (2019). Synthesis of Cephalosporin nucleus. Journal of Emerging Technologies and Innovative Research, 6(1). [Link][2]

  • Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. [Link][8]

  • Farkas, L., Gunda, T. E., & J. Cs. Jászberényi. (1999). Synthesis and transformations of 3-vinylcephalosporins. Part 6. Reactions of cephalosporin phosphoranes with bifunctional carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (6), 779-784. [Link][9]

  • Process for production of cephalosporins. (1991). Google Patents. [10]

  • Sulfonamide synthesis by aminosulfonylation. (n.d.). Organic Chemistry Portal. [Link][7]

Sources

Advanced Protocols for the Preparation of N-Substituted Propenylsulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

N-substituted propenylsulfonamides—encompassing both terminal N-allyl (2-propenyl) sulfonamides and internal N-(1-propenyl) sulfonamides (enamides)—are indispensable building blocks in modern synthetic and medicinal chemistry. They serve as critical precursors for the synthesis of saturated nitrogen heterocycles (e.g., pyrrolidines, indolines) via cycloisomerization, cross-metathesis, and asymmetric epoxidation[1].

The strategic choice to utilize a sulfonamide protecting group is highly deliberate. The strongly electron-withdrawing sulfonyl group stabilizes the nitrogen lone pair, preventing unwanted catalyst poisoning during transition-metal-catalyzed downstream functionalizations, while simultaneously increasing the acidity of the N-H bond to facilitate easy functionalization[1].

Mechanistic Insights and Synthetic Pathways

The preparation of these intermediates generally follows two primary strategic pathways:

Pathway A: Direct Allylation and Cross-Coupling The classical approach involves the nucleophilic substitution of sulfonamides with allyl halides under basic conditions. However, recent advances highlight a palladium-catalyzed three-component tandem reaction of N-buta-2,3-dienyl sulfonamides with aryl iodides and sulfinic acid sodium salts. This method yields highly substituted (Z)-N-allyl sulfonamides. The exclusive (Z)-selectivity is strictly controlled by the formation of a rigid, six-membered palladacycle intermediate prior to reductive elimination[2].

Pathway B: Isomerization to Enamides (1-Propenyl) Terminal N-allyl sulfonamides can be isomerized to N-(1-propenyl) sulfonamides (enamides) using transition metal catalysts (such as Ru or Pd). This isomerization typically proceeds via a metal-hydride addition-elimination mechanism. The thermodynamic driving force is the shift of the double bond into conjugation with the nitrogen atom, forming a highly stable enamide[3].

G A Sulfonamide + Allyl Halide B N-Allyl Sulfonamide (2-Propenyl) A->B Base / Alkylation E N-(1-Propenyl) Sulfonamide B->E Ru/Pd Isomerization C Allene + Aryl Iodide + Sulfinate D (Z)-N-Allyl Sulfonamide C->D Pd-Catalyzed Tandem Rxn D->E Ru/Pd Isomerization

Synthetic pathways for N-substituted propenylsulfonamide intermediates.

Experimental Protocols

Protocol A: Synthesis of N-Allyl-N-phenyl-p-toluenesulfonamide

This protocol describes the standard preparation of a terminal N-allyl sulfonamide via direct N-alkylation.

  • Reagents : N-phenyl-p-toluenesulfonamide (1.0 eq), allyl bromide (1.2 eq), K₂CO₃ (2.0 eq), anhydrous DMF.

  • Procedure :

    • Dissolve N-phenyl-p-toluenesulfonamide in anhydrous DMF to achieve a 0.2 M concentration.

    • Add finely ground, anhydrous K₂CO₃ and stir at room temperature for 15 minutes to facilitate deprotonation.

    • Add allyl bromide dropwise via syringe to control the exothermic alkylation.

    • Heat the mixture to 60 °C and stir for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

    • Quench the reaction with distilled water. Extract the aqueous layer three times with EtOAc.

    • Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via flash column chromatography to yield the pure N-allyl sulfonamide.

Protocol B: Palladium-Catalyzed Synthesis of (Z)-N-Allyl Sulfonamides

A highly stereoselective approach utilizing a three-component tandem reaction[2].

  • Reagents : N-buta-2,3-dienyl sulfonamide (1.0 eq), aryl iodide (1.2 eq), sodium sulfinate (1.5 eq), Pd(PPh₃)₄ (2.5 mol %), K₂CO₃ (2.0 eq), anhydrous THF.

  • Procedure :

    • In an oven-dried Schlenk tube under an argon atmosphere, combine the N-buta-2,3-dienyl sulfonamide, aryl iodide, and sodium sulfinate.

    • Add the catalyst Pd(PPh₃)₄ and K₂CO₃. Causality Insight: Pd(PPh₃)₄ is selected because the bulky triphenylphosphine ligands help stabilize the critical six-membered palladacycle intermediate, ensuring high (Z)-selectivity[2].

    • Inject anhydrous THF (0.1 M) and stir the reaction mixture at 65 °C for 12 hours.

    • Cool to room temperature, dilute with diethyl ether, and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate and purify the residue by silica gel chromatography.

Protocol C: Catalytic Isomerization to N-(1-Propenyl) Sulfonamides

Conversion of N-allyl sulfonamides to thermodynamically stable N-(1-propenyl) enamides[3].

  • Reagents : N-allyl sulfonamide (1.0 eq), RuClH(CO)(PPh₃)₃ (5 mol %), anhydrous Toluene.

  • Procedure :

    • Dissolve the N-allyl sulfonamide in degassed toluene (0.1 M) under an inert atmosphere.

    • Add the ruthenium hydride catalyst, RuClH(CO)(PPh₃)₃.

    • Reflux the mixture (110 °C) for 2–4 hours.

    • Self-Validation Checkpoint : Monitor the conversion via crude ¹H NMR. Look for the disappearance of the terminal alkene multiplet at ~5.8 ppm and the appearance of the conjugated enamide doublet/multiplet at ~6.5 ppm.

    • Concentrate the mixture and purify via neutral alumina chromatography. Causality Insight: Enamides are highly sensitive to acidic hydrolysis. Standard acidic silica gel will degrade the N-(1-propenyl) product into the corresponding sulfonamide and propionaldehyde. Neutral alumina prevents this degradation.

Quantitative Data Summary

The following table summarizes the expected reaction metrics based on the protocols described above:

Reaction TypeStarting MaterialCatalyst / BaseTarget ProductExpected YieldSelectivity
N-Alkylation Sulfonamide + Allyl BromideK₂CO₃N-Allyl Sulfonamide85–95%N/A (Terminal)
Tandem Coupling Allene + Aryl Iodide + SulfinatePd(PPh₃)₄ / K₂CO₃(Z)-N-Allyl Sulfonamide30–83%Exclusive (Z)
Isomerization N-Allyl SulfonamideRuClH(CO)(PPh₃)₃N-(1-Propenyl) Sulfonamide>90%High (E)

References

  • [2] Stereoselective Synthesis of Substituted (Z)-N-Allyl Sulfonamides via a Palladium-Catalyzed Three-Component Tandem Reaction. ResearchGate. Available at:[Link]

  • [3] Allenamides: A Powerful and Versatile Building Block in Organic Synthesis. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Application Note: Cross-Coupling Strategies for Propenylsulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of cross-coupling methodologies for synthesizing propenylsulfonamide derivatives, a critical class of Michael acceptor warheads used in covalent drug discovery.

Executive Summary

-Unsaturated sulfonamides (vinyl and propenylsulfonamides) are potent electrophiles used in covalent inhibitors to target non-catalytic cysteine or lysine residues. Unlike their acrylamide counterparts, sulfonamides offer distinct electronic profiles and metabolic stability. While direct sulfonylation (using sulfonyl chlorides) is common, it lacks modularity. Cross-coupling  and olefin metathesis  provide the necessary convergence to install and diversify these warheads late-stage, allowing precise tuning of steric bulk (e.g., methyl substitution) and electronic reactivity.
Strategic Rationale: Why Cross-Coupling?

Traditional synthesis relies on reacting amines with pre-formed alkenylsulfonyl chlorides. This linear approach is limiting when exploring Structure-Activity Relationships (SAR) at the alkene terminus.

  • Modularity: Cross-coupling allows the "warhead" to be built on the scaffold, or the scaffold to be attached to the warhead, enabling rapid library generation.

  • Stereocontrol: Palladium-catalyzed methods and metathesis offer high

    
    -selectivity, crucial for binding pocket geometry.
    
  • Functional Tolerance: Compatible with polar heterocycles common in kinase inhibitors.

Methodology 1: The Heck-Mizoroki Coupling (Arylation Route)

Best for: Synthesizing styryl sulfonamides (aryl-substituted propenyl groups) to extend the warhead into hydrophobic pockets.

In this protocol, a vinyl sulfonamide serves as the alkene acceptor. Due to the strong electron-withdrawing nature of the sulfonyl group, the reaction is highly regioselective for


-arylation and stereoselective for the 

-isomer.
Mechanistic Insight

The sulfonyl group polarizes the double bond, making the


-carbon susceptible to migratory insertion by the arylpalladium species. The subsequent 

-hydride elimination is rapid, preventing polymerization.
Protocol: Pd-Catalyzed

-Arylation

Substrates:

  • Coupling Partner A: Aryl Bromide or Iodide (Scaffold).

  • Coupling Partner B:

    
    -Dialkyl ethenesulfonamide (Warhead precursor).
    

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     or Tedicyp (for difficult substrates).
    
  • Base:

    
     or 
    
    
    
    .[1]
  • Solvent: DMF or

    
     (anhydrous).
    

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with Aryl Bromide (1.0 equiv), Vinyl Sulfonamide (1.2–1.5 equiv),

    
     (0.05 equiv), and 
    
    
    
    (0.1 equiv).
  • Solvation: Add anhydrous DMF (0.2 M concentration relative to halide) and

    
     (2.0 equiv).
    
  • Reaction: Seal the vial and heat to 80–100 °C for 12–24 hours. Monitor by LC-MS for the disappearance of the aryl halide.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with 1N HCl (to remove base/Pd species), water, and brine.

  • Purification: Flash chromatography on silica gel. Styryl sulfonamides often streak; use

    
     or 
    
    
    
    in the eluent if necessary.
Methodology 2: Olefin Cross-Metathesis (The Modular Alkyl Route)

Best for: Synthesizing true 1-propenylsulfonamides (


) or introducing alkyl chains.

Cross-metathesis (CM) is the most direct method to convert a simple vinyl sulfonamide into a substituted propenyl variant. Vinyl sulfonamides are "Type II" (slow reacting) olefins, preventing homodimerization and favoring cross-coupling with "Type I" olefins (rapid homodimerization) like propene, 1-butene, or functionalized terminal alkenes.

Protocol: Ru-Catalyzed Cross-Metathesis

Substrates:

  • Partner A:

    
    -Functionalized Vinyl Sulfonamide.
    
  • Partner B: Excess Olefin (e.g., 2-butene for methyl addition, or a terminal alkene).

Reagents:

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) (2–5 mol%).

  • Solvent:

    
     (DCM) or Toluene (degassed).
    

Step-by-Step Procedure:

  • Setup: Dissolve the Vinyl Sulfonamide (1.0 equiv) in DCM (0.1 M).

  • Olefin Addition:

    • For Methyl (Propenyl) Group: Bubble 2-butene gas (excess) into the solution at

      
       for 5 minutes, or add liquid 2-butene if available.
      
    • For Functionalized Chains: Add the liquid alkene partner (3.0–5.0 equiv).

  • Catalysis: Add HG-II catalyst (2.5 mol%).

  • Reflux: Fit with a reflux condenser (or seal pressure tube for volatile olefins) and heat to 40 °C (DCM) or 80 °C (Toluene) for 4–12 hours.

  • Quenching: Add ethyl vinyl ether (excess) and stir for 30 mins to deactivate the Ru-carbene.

  • Purification: Concentrate and purify via silica gel chromatography.

Methodology 3: Suzuki-Miyaura Coupling

Best for: Late-stage diversification using commercially available boronic acids on a bromovinyl scaffold.

This method requires a specific precursor:


-2-bromovinylsulfonamide . This building block allows you to "plug in" any aryl or alkyl boronic acid to create the substituted warhead.

Protocol Snapshot:

  • Precursor Synthesis: Brominate vinyl sulfonamide followed by dehydrobromination to get

    
    -Br-
    
    
    
    .
  • Coupling: React Precursor (1.0 equiv) with Aryl/Alkyl Boronic Acid (1.5 equiv) using

    
     (5 mol%) and 
    
    
    
    (2 equiv) in DME/
    
    
    at
    
    
    .
  • Outcome: Retention of

    
    -stereochemistry is typically observed.
    
Data Summary: Method Selection Matrix
Target Warhead StructurePreferred MethodKey SubstratesSelectivity
Styryl (

)
Heck Coupling Vinyl Sulfonamide + Aryl Halide

1-Propenyl (

)
Cross-Metathesis Vinyl Sulfonamide + 2-Butene

Complex Alkyl (

)
Cross-Metathesis Vinyl Sulfonamide + Terminal Alkene

Diverse Aryl/Alkyl Suzuki Coupling 2-Bromovinylsulfonamide + Boronic AcidRetention of config.
Visualization: Decision Logic & Mechanism

PropenylSulfonamide_Synthesis Start Target Molecule: Propenylsulfonamide Warhead Structure Desired Substitution at $\beta$-position? Start->Structure Aryl Aryl Group (Styryl Sulfonamide) Structure->Aryl Aromatic Methyl Methyl Group (1-Propenyl) Structure->Methyl Small Alkyl Complex Complex Alkyl/Chain Structure->Complex Functionalized Alkyl Heck Method A: Heck Coupling (Vinyl Sulfonamide + Ar-X) Aryl->Heck Standard Route Suzuki Method C: Suzuki Coupling (Bromovinyl Sulfonamide + R-B(OH)2) Aryl->Suzuki Alternative Metathesis Method B: Cross-Metathesis (Vinyl Sulfonamide + Olefin) Methyl->Metathesis Use 2-Butene Complex->Metathesis Use Terminal Alkene

Figure 1: Strategic decision tree for selecting the optimal cross-coupling methodology based on the desired substitution at the


-carbon of the sulfonamide warhead.
References
  • Heck Vinylations Using Vinyl Sulfide Derivatives: Battace, A. et al. Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. (2006). Link

  • Cross-Metathesis of Sulfonamides: Grela, K. et al. Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis. Organic Letters (2020). Link

  • Suzuki Coupling of Vinyl Sulfones: Suzuki-Miyaura Coupling of (E)-beta-bromoalkenyl sulfones.Link

  • Propenylsulfonamide Antibacterials: Pohlmann, J. et al. Propenylamide and propenylsulfonamide cephalosporins as a novel class of anti-MRSA β-lactams. Bioorganic & Medicinal Chemistry Letters (2010).[2] Link

  • General Heck Reaction Guide: Heck Reaction - Organic Chemistry Portal.[3]Link

Sources

Precision Solid-Phase Synthesis of Sulfonopeptides: A Guide to Backbone Modification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solid-phase synthesis of sulfonamide-containing peptides Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Medicinal Chemists

Introduction: The Sulfonamide Isostere

In the landscape of peptidomimetics, the replacement of a labile amide bond (-CO-NH-) with a sulfonamide bond (-SO2-NH-) is a high-impact strategy. These "sulfonopeptides" act as transition-state analogues for amide hydrolysis, offering profound resistance to proteases while maintaining the hydrogen-bonding geometry required for receptor binding.

However, the chemical nature of the sulfonyl group introduces unique challenges in Solid-Phase Peptide Synthesis (SPPS). Unlike the planar, neutral amide bond, the sulfonamide bond is tetrahedral and the nitrogen proton is significantly more acidic (pKa ~10 vs. ~17 for amides). This guide details the robust synthesis of sulfonopeptides, focusing on the C-to-N backbone incorporation of Fmoc-aminoalkanesulfonyl chlorides (tauryl derivatives).

Strategic Framework

The Synthetic Pathway

The standard SPPS direction (C-terminus to N-terminus) is maintained. The "sulfonamide unit" is introduced as an activated sulfonyl chloride building block.

  • Step A: Resin preparation (Amine exposure).[1]

  • Step B: Sulfonylation (Coupling Fmoc-Aminoalkanesulfonyl Chloride).

  • Step C (Optional): N-Alkylation (Fukuyama-Mitsunobu) to remove the acidic proton.

  • Step D: Chain Elongation (Standard Fmoc-SPPS).

Resin Selection
  • 2-Chlorotrityl Chloride (2-CTC) Resin: Highly recommended. It allows for the cleavage of protected peptide fragments (using mild acid like HFIP) if convergent synthesis is required. Its steric bulk also minimizes premature cleavage during the sulfonylation step.

  • Rink Amide Resin: Suitable if the final product requires a C-terminal amide and no fragment condensation is planned.

The Building Block Challenge

Commercially available Fmoc-aminoalkanesulfonyl chlorides are rare due to hydrolytic instability. The "Gold Standard" approach is the fresh preparation of these chlorides from their corresponding sulfonic acids or thioacetates immediately prior to coupling.

Protocol 1: Preparation of Fmoc-Aminoalkanesulfonyl Chlorides

This protocol converts Fmoc-amino sulfonic acids (e.g., Fmoc-taurine) into reactive sulfonyl chlorides.

Reagents
  • Starting Material: Fmoc-Aminoalkanesulfonic acid (e.g., Fmoc-Taurine-OH).

  • Chlorinating Agent: Thionyl Chloride (

    
    ) or Oxalyl Chloride.[2]
    
  • Catalyst: N,N-Dimethylformamide (DMF) (anhydrous).

  • Solvent: Dichloromethane (DCM) (anhydrous) or neat

    
    .
    
Procedure
  • Suspension: Suspend 1.0 mmol of Fmoc-amino sulfonic acid in 5 mL of anhydrous DCM.

  • Activation: Add 5.0 mmol (excess) of Thionyl Chloride.

  • Catalysis: Add a catalytic amount of DMF (10-20 µL). The DMF forms a Vilsmeier-Haack-type intermediate, essential for activating the sulfonic acid.

  • Reflux/Stir: Stir under inert atmosphere (

    
     or Ar) at reflux for 2–4 hours. The suspension should clear as the acid converts to the soluble chloride.
    
  • Isolation: Evaporate the solvent and excess

    
     under reduced pressure.
    
  • Purification: Redissolve the residue in a minimum amount of DCM and precipitate with cold Hexane. Filter and dry under high vacuum.

    • Note: Use immediately. Sulfonyl chlorides hydrolyze rapidly in moist air.

Protocol 2: On-Resin Sulfonylation (The Coupling Step)

This is the critical step where the amide isostere is formed.

Reagents
  • Resin: Pre-swollen, deprotected peptidyl-resin (free amine).

  • Electrophile: Fmoc-Aminoalkanesulfonyl Chloride (prepared in Protocol 1).

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Solvent: Anhydrous DCM (preferred) or DCM/DMF (9:1) if solubility is an issue.

Procedure
  • Wash: Wash the resin 3x with anhydrous DCM to remove any residual amine-scavenging solvents (like MeOH).

  • Dissolution: Dissolve the Fmoc-Aminoalkanesulfonyl Chloride (3.0 – 5.0 equivalents relative to resin loading) in anhydrous DCM.

  • Base Addition: Add DIPEA (3.0 – 5.0 eq).

    • Crucial: Do not premix the base and sulfonyl chloride for long periods; add them to the resin almost simultaneously to prevent sulfonene formation (elimination side reaction).

  • Coupling: Add the mixture to the resin. Shake/vortex at room temperature for 2–4 hours.

    • Kinetics: Sulfonamide formation is slower than amide bond formation.

  • Monitoring: Perform the Kaiser (Ninhydrin) Test .

    • Result: The resin beads should turn from blue (free amine) to colorless/yellow. If blue remains, re-couple using fresh reagents.[3]

  • Capping (Recommended): Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences, as sulfonylation is rarely 100% quantitative on difficult sequences.

Protocol 3: Fukuyama-Mitsunobu N-Alkylation (Optional)

The sulfonamide nitrogen (-SO2-NH-) is acidic. To mimic the N-alkylated amide or to create "peptoid" hybrids, alkylation is performed on the solid phase.

Mechanism

The acidic sulfonamide proton allows for alkylation under Mitsunobu conditions, a reaction that is difficult with standard amides.

Reagents
  • Alcohol: Primary or secondary alcohol (R-OH) (5–10 eq).

  • Phosphine: Triphenylphosphine (

    
    ) (5–10 eq).
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (5–10 eq).

  • Solvent: Anhydrous THF or Toluene.

Procedure
  • Preparation: Suspend the sulfonylated resin in anhydrous THF.

  • Mix A: Dissolve the Alcohol and

    
     in THF and add to the resin.
    
  • Mix B: Add DIAD slowly to the resin slurry.

    • Exothermic: This reaction generates heat.

  • Reaction: Agitate for 2–16 hours at room temperature.

  • Wash: Wash extensively with THF, DCM, and MeOH to remove triphenylphosphine oxide (TPPO).

Protocol 4: Chain Elongation & Cleavage

Chain Elongation
  • Fmoc Removal: Treat the resin with 20% Piperidine in DMF (standard protocol).[1]

    • Note: The sulfonamide bond is stable to piperidine.

  • Next Coupling: Couple the next Fmoc-Amino Acid using standard activation (e.g., DIC/HOBt or HBTU/DIPEA).

    • Observation: The amine being coupled to is the primary amine of the tauryl/amino-alkyl unit (NH2-CH2-CH2-SO2-...). This behaves like a normal N-terminal amine.

Cleavage[2][3][4][5][6]
  • Cocktail: TFA/TIS/Water (95:2.5:2.5).

  • Time: 2–3 hours.

  • Stability: Sulfonamides are highly stable to TFA.

  • Workup: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Data Presentation & Troubleshooting

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Sulfonylation Hydrolysis of Sulfonyl ChlorideEnsure strictly anhydrous DCM; Prepare chloride fresh.
Low Yield (Elimination) Formation of SulfoneneUse milder base (Collidine) or reduce base equivalents.
Difficult Subsequent Coupling Steric hindrance of SulfonamideUse stronger activation (HATU) or double coupling for the AA after the sulfonamide.
Precipitate in Reaction Low solubility of Sulfonyl ClAdd small amount of dry DMF or THF to the DCM coupling mixture.
Workflow Visualization

SPPS_Sulfonamide Start Resin-Peptide-NH2 (Free Amine) Couple Coupling (Sulfonylation) Resin + Fmoc-Tau-Cl + DIPEA (Solvent: DCM) Start->Couple Prep Prepare Fmoc-Tau-Cl (From Sulfonic Acid + SOCl2) Prep->Couple Fresh Prep Check Kaiser Test (Blue = Incomplete) Couple->Check Check->Couple Positive (Blue) Alkylate Optional: Mitsunobu Alkylation (R-OH, DIAD, PPh3) Check->Alkylate Negative (Colorless) Deprotect Fmoc Deprotection (20% Piperidine) Check->Deprotect Skip Alkylation Alkylate->Deprotect Elongate Standard AA Coupling (Next Amino Acid) Deprotect->Elongate Cleave Final Cleavage (TFA Cocktail) Elongate->Cleave

Figure 1: Step-by-step workflow for the solid-phase synthesis of sulfonamide-backbone peptides.

References

  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides. European Journal of Organic Chemistry. (2025). Retrieved from [Link]

  • Synthesis of Peptidosulfinamides and Peptidosulfonamides. The Journal of Organic Chemistry. (1996). Retrieved from [Link]

  • Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase. Tetrahedron Letters. (2007). Retrieved from [Link]

  • Solid phase synthesis of peptidosulfonamide containing peptides. Bioorganic & Medicinal Chemistry Letters. (1996). Retrieved from [Link]

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach.Oxford University Press. (2000). (Standard Reference for Fmoc Protocols).

Sources

Application Note: A Systematic Guide to Solvent Selection for Propenylsulfonamide Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in Propenylsulfonamide Development

Crystallization is a pivotal purification and particle engineering step in the manufacturing of Active Pharmaceutical Ingredients (APIs) like propenylsulfonamide.[1] The solid-state properties of an API, which are dictated by its crystalline form, have profound implications for its stability, solubility, bioavailability, and downstream processability, such as filtration and tableting.[2][3] For sulfonamides, a class of compounds known for exhibiting polymorphism, the choice of crystallization solvent is not merely a matter of solubility but a critical parameter that can direct the formation of specific crystal forms (polymorphs), each with a unique set of physicochemical properties.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach solvent selection for the crystallization of propenylsulfonamide. It combines theoretical principles with actionable, field-proven protocols to enable the rational selection of solvents and the development of robust, repeatable crystallization processes.

Part 1: Theoretical Framework for Solvent Selection

The foundation of solvent selection lies in understanding the intermolecular interactions between the solute (propenylsulfonamide) and the solvent. The ideal crystallization solvent should exhibit moderate solubility for the solute at elevated temperatures and significantly lower solubility at ambient or sub-ambient temperatures. This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.

1.1 The Principle of "Like Dissolves Like" & Hansen Solubility Parameters

The adage "like dissolves like" is a useful starting point. Solvents that are chemically similar to the solute are more likely to dissolve it. For propenylsulfonamide, which contains a polar sulfonamide group (-SO₂NH₂), an aromatic ring, and a propenyl group, a solvent with a balanced polarity profile is often required.

A more quantitative approach involves the use of Hansen Solubility Parameters (HSP) , which deconstruct the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen bonding): Energy from hydrogen bonds.[6]

A solvent is likely to dissolve a solute if their HSP values are similar.[7] By estimating the HSP of propenylsulfonamide, one can screen for solvents that fall within its "solubility sphere," providing a rational basis for initial solvent selection.[7][8]

1.2 The Role of Hydrogen Bonding

The sulfonamide moiety is a potent hydrogen bond donor (N-H) and acceptor (S=O). These interactions are fundamental to the formation of the crystal lattice.[4] The choice of solvent can directly influence which polymorph is favored by competing for these hydrogen bonding sites.[4][9]

  • Protic solvents (e.g., alcohols like methanol, ethanol) can form strong hydrogen bonds with the sulfonamide group, which can either inhibit or promote the nucleation of specific polymorphs.

  • Aprotic solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors. Their interaction with the solute is different from protic solvents and can lead to the formation of different crystal structures.[10]

1.3 Supersaturation: The Driving Force

Crystallization occurs when a solution becomes supersaturated, meaning the concentration of the solute exceeds its equilibrium solubility at a given temperature. Supersaturation can be achieved through several methods, each forming the basis of a crystallization protocol:

  • Cooling Crystallization: Exploits the common characteristic of solids being more soluble at higher temperatures.[5]

  • Antisolvent Crystallization: Involves the addition of a miscible "antisolvent" in which the solute is insoluble, thereby reducing the overall solubility of the solute in the mixture.[4][5]

  • Evaporation Crystallization: The solvent is slowly removed, increasing the solute concentration to the point of supersaturation.[5]

Part 2: A Systematic Approach to Solvent Screening

A structured, multi-stage approach is essential for efficiently identifying an optimal solvent or solvent system. The following workflow provides a logical progression from initial screening to process optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Optimization & Characterization A Define Propenylsulfonamide Properties (Polarity, H-bonding potential) B Select 10-15 Candidate Solvents (Varying polarity, functional groups) A->B C Qualitative Solubility Assessment (RT & 50°C) B->C D Determine Solubility Curve (For 3-5 promising solvents) C->D Down-select to 3-5 solvents F Perform Small-Scale Crystallization Trials D->F E Identify Potential Antisolvents (Miscible, solute-insoluble) E->F G Optimize Parameters (Cooling rate, concentration) F->G Select best system for optimization H Characterize Crystals (Yield, Purity, Morphology, Polymorph) G->H I Select Optimal Solvent System H->I

Caption: A systematic workflow for propenylsulfonamide solvent selection.

Part 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key experiments in the solvent selection process.

Protocol 1: Rapid Solubility Assessment

Objective: To quickly screen a range of solvents to identify candidates that exhibit a suitable temperature-dependent solubility profile.

Materials:

  • Propenylsulfonamide (crude powder)

  • Array of candidate solvents (See Table 1)

  • Small vials (e.g., 4 mL) with caps

  • Magnetic stir plate and stir bars

  • Hot plate or water bath

  • Thermometer

Procedure:

  • Preparation: Place approximately 20 mg of propenylsulfonamide into a series of labeled vials.

  • Room Temperature (RT) Assessment: Add the first candidate solvent dropwise (e.g., 0.1 mL increments) while stirring at room temperature. Record the volume of solvent required to fully dissolve the solid. If it dissolves in < 0.5 mL, it is likely too soluble. If it remains insoluble after adding 2 mL, it is likely not a suitable single solvent.

  • Elevated Temperature Assessment: For solvents where the compound was sparingly soluble at RT, heat the vial to 50-60°C (or ~10°C below the solvent's boiling point). Continue to add solvent in 0.1 mL increments until the solid fully dissolves. Record the total volume.

  • Cooling: Allow the vials that formed a solution at high temperature to cool slowly to room temperature, then place them in an ice bath for 30 minutes.

  • Observation: Observe the vials for crystal formation, oiling out, or no precipitation. A solvent that produces a good yield of crystalline solid upon cooling is a strong candidate.[4]

Protocol 2: Single-Solvent Crystallization by Cooling

Objective: To generate high-purity crystals from a single solvent system.

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude propenylsulfonamide to the chosen solvent (e.g., acetone or ethanol). Use the minimum amount of solvent determined from Protocol 1. Heat the mixture to boiling (using a hot plate and a stir bar) and continue adding small portions of hot solvent until the compound just dissolves completely.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, more well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove residual solvent.

Protocol 3: Antisolvent Crystallization

Objective: To induce crystallization by reducing the solubility of the propenylsulfonamide in a solvent mixture. This method is particularly useful for compounds that are highly soluble in a convenient solvent at room temperature.[5]

Procedure:

  • Dissolution: Dissolve the crude propenylsulfonamide in the minimum amount of a "good" solvent (e.g., acetone, DMF) at room temperature.[4]

  • Antisolvent Addition: Slowly add the "antisolvent" (e.g., water, hexane), in which the compound is insoluble, dropwise with constant stirring.[4][7]

  • Induce Crystallization: Continue adding the antisolvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.[4]

  • Crystal Growth: Stop the addition of the antisolvent and allow the flask to stand undisturbed. The crystals should grow as the system slowly equilibrates.

  • Isolation & Drying: Collect, wash (with the antisolvent or a mixture rich in the antisolvent), and dry the crystals as described in Protocol 2.

Part 4: Data Interpretation and Optimization

The selection of a final solvent system requires careful analysis of the experimental outcomes and consideration of solvent properties.

Table 1: Properties of Common Crystallization Solvents

This table summarizes key properties of solvents frequently used in the crystallization of sulfonamides.

SolventFormulaBoiling Point (°C)Relative PolarityH-BondingClassTypical Use
WaterH₂O100.01.000Donor & AcceptorProticAntisolvent
MethanolCH₃OH64.70.762Donor & AcceptorProticGood Solvent
EthanolC₂H₅OH78.50.654Donor & AcceptorProticGood Solvent
IsopropanolC₃H₇OH82.40.546Donor & AcceptorProticGood Solvent
AcetonitrileCH₃CN81.60.460AcceptorAproticGood Solvent
AcetoneC₃H₆O56.20.355AcceptorAproticGood Solvent
Ethyl AcetateC₄H₈O₂77.10.228AcceptorAproticGood Solvent
DichloromethaneCH₂Cl₂39.80.309Weak AcceptorAproticGood Solvent
TolueneC₇H₈110.60.099NoneAproticPoor Solvent
HexaneC₆H₁₄69.00.009NoneAproticAntisolvent

Troubleshooting Common Crystallization Issues

G Start Crystallization Outcome Issue_Oil Issue: Oiling Out Start->Issue_Oil No Issue_Yield Issue: Low Yield Start->Issue_Yield No Issue_Amorphous Issue: Amorphous Powder Start->Issue_Amorphous No Success Outcome: Good Crystals Start->Success Yes Sol_Oil_1 Add more hot solvent to redissolve Issue_Oil->Sol_Oil_1 Sol_Oil_2 Switch to a lower boiling point solvent Issue_Oil->Sol_Oil_2 Sol_Oil_3 Cool solution more slowly Issue_Oil->Sol_Oil_3 Sol_Yield_1 Ensure complete cooling (use ice bath) Issue_Yield->Sol_Yield_1 Sol_Yield_2 Minimize solvent volume during dissolution Issue_Yield->Sol_Yield_2 Sol_Yield_3 Use an antisolvent to reduce solubility Issue_Yield->Sol_Yield_3 Sol_Amorphous_1 Slow down cooling rate Issue_Amorphous->Sol_Amorphous_1 Sol_Amorphous_2 Try a different solvent system (e.g., antisolvent) Issue_Amorphous->Sol_Amorphous_2 Sol_Amorphous_3 Use seeding with a known crystal Issue_Amorphous->Sol_Amorphous_3

Sources

Advanced Purification Techniques for Polar Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Sulfonamides represent a critical class of pharmacophores widely utilized in antibiotics, diuretics, and antiviral therapeutics. However, the purification of highly polar sulfonamides from crude synthetic mixtures or biological matrices presents a notorious challenge in downstream processing. Traditional normal-phase chromatography (using bare silica and hexane/ethyl acetate gradients) often fails due to the strong dipole-dipole interactions and hydrogen bonding capabilities of the sulfonamide group, leading to severe peak tailing, irreversible adsorption, or co-elution with polar impurities[1].

To successfully purify these compounds, one must exploit their unique physicochemical properties—specifically, their amphoteric nature. Sulfonamides typically possess two distinct dissociation constants: a basic amine group (


 ranging from 1.5 to 2.9) and an acidic sulfonamide proton (

ranging from 4.7 to 8.5)[2][3].

The Causality of pH Tuning: The ionization state of a sulfonamide dictates its chromatographic behavior. At a pH below 2.0, the amine group is protonated (cationic); at a pH above 8.0, the sulfonamide group is deprotonated (anionic)[4]. Between pH 3.0 and 5.0, the molecule exists predominantly in its neutral form[2]. By manipulating the mobile phase pH, we can force the molecule into a specific ionization state to maximize retention on either hydrophobic (Reversed-Phase) or hydrophilic (HILIC) stationary phases.

Physicochemical Profiling of Common Sulfonamides

Before selecting a purification strategy, it is imperative to analyze the target compound's


 and 

. Table 1 summarizes the quantitative data for representative sulfonamides, illustrating the narrow pH window required to maintain neutrality.

Table 1: Physicochemical Properties of Representative Sulfonamides

Compound

(Amine)

(Sulfonamide)

Optimal pH for Neutrality
Sulfadiazine (SDI) 1.606.500.203.0 – 5.0
Sulfamerazine (SMR) 1.586.900.443.0 – 5.0
Sulfamethazine (SMT) 2.077.490.433.5 – 5.5
Sulfamethoxazole (SMX) 1.855.601.583.0 – 4.5

(Data synthesized from[2] and[3])

Strategic Decision Workflow

The selection of the purification modality depends strictly on the compound's polarity (


) and the complexity of the sample matrix.

Workflow A Crude Polar Sulfonamide B Assess Matrix & LogP A->B C Solid-Phase Extraction (SPE) (Matrix Cleanup) B->C Complex Matrix D RP-HPLC (C18/C8) LogP > 0 pH 3-5 (Neutral State) B->D Clean, LogP > 0 E HILIC (Amide/Silica) LogP < 0 Partitioning Mechanism B->E Clean, LogP < 0 C->D Moderate Polarity C->E High Polarity

Caption: Decision matrix for selecting the optimal sulfonamide purification strategy based on LogP and matrix.

Purification Protocols

Protocol A: pH-Modulated Reversed-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase[1]. For polar sulfonamides (


 between 0 and 2), standard RP-HPLC often results in inadequate retention[5]. By buffering the mobile phase to pH 4.0, the sulfonamide is forced into its neutral, most hydrophobic state, maximizing van der Waals interactions with the C18 chains[2][5].

Self-Validating Step: If the compound elutes in the void volume despite pH adjustment, the molecule is too hydrophilic for C18, validating an immediate switch to Protocol B (HILIC).

Step-by-Step Methodology:

  • Column Selection: Use a fully end-capped C18 preparative column (e.g., 5 µm, 150 x 21.2 mm) to prevent secondary interactions with residual silanols.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in highly purified water, adjusted to pH 4.0 using glacial acetic acid.

    • Solvent B: HPLC-grade Acetonitrile (ACN).

  • Sample Preparation: Dissolve the crude mixture in a minimal volume of Solvent A. If solubility is poor, add up to 10% DMSO.

  • Gradient Elution:

    • 0–5 min: Isocratic hold at 5% B (allows polar impurities to wash out).

    • 5–25 min: Linear gradient from 5% B to 60% B.

    • 25–30 min: Column wash at 95% B.

  • Detection & Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions based on threshold triggering.

Protocol B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Rationale: When the sulfonamide is highly polar (


), RP-HPLC fails. HILIC serves as the premier alternative, utilizing a polar stationary phase (bare silica, amide, or zwitterionic) and a highly organic mobile phase[6][7].
Mechanism:  The retention mechanism in HILIC is multimodal. The primary driver is the partitioning of the analyte into a water-enriched liquid layer immobilized on the polar stationary phase[7][8]. Elution is achieved by increasing the aqueous content of the mobile phase.

Step-by-Step Methodology:

  • Column Selection: Zwitterionic (ZIC-HILIC) or Amide-bonded stationary phase.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in water, pH 3.0 (maintains consistent ionization and provides necessary ionic strength for HILIC partitioning).

    • Solvent B: 100% Acetonitrile.

  • Sample Preparation: Dissolve the sample in a high-organic diluent (e.g., 80% ACN). Crucial Causality: Injecting a sample dissolved in 100% water will disrupt the immobilized aqueous layer on the column, causing severe peak distortion[8].

  • Gradient Elution (Reverse of RP-HPLC):

    • 0–3 min: Isocratic hold at 95% B.

    • 3–20 min: Linear gradient from 95% B down to 50% B (increasing polarity).

    • 20–25 min: Re-equilibration at 95% B.

Protocol C: Solid-Phase Extraction (SPE) Catch-and-Release

Rationale: For trace-level purification from complex matrices (e.g., biological fluids or highly contaminated crude reactions), SPE is utilized[2]. By exploiting the


 values, we can selectively "catch" the neutral sulfonamide on a Hydrophilic-Lipophilic Balance (HLB) polymer, wash away impurities, and "release" it using a strong organic solvent[2][4].

SPE_Protocol S1 1. Condition MeOH then Water S2 2. Load Sample pH 3.0-4.0 (Neutral) S1->S2 S3 3. Wash 5% MeOH in Water S2->S3 S4 4. Elute 100% ACN or MeOH S3->S4

Caption: Step-by-step Solid-Phase Extraction (SPE) catch-and-release workflow utilizing sulfonamide pKa.

Step-by-Step Methodology:

  • Conditioning: Pass 3 mL of Methanol followed by 3 mL of HPLC-grade water through a polymeric HLB cartridge.

  • Loading: Adjust the crude sample to pH 3.5 using dilute HCl. Load the sample onto the cartridge at a flow rate of 1 mL/min. At this pH, the sulfonamide is neutral and strongly retained via hydrophobic interactions[2].

  • Washing: Pass 5 mL of 5% Methanol in water through the cartridge to elute highly polar, non-retained impurities.

  • Elution: Elute the purified sulfonamide using 3 mL of 100% Acetonitrile or Methanol. Evaporate the eluate under a gentle stream of nitrogen to yield the purified compound.

Methodological Comparison

To ensure the correct application of these techniques, Table 2 contrasts the operational parameters of the primary chromatographic modes.

Table 2: Comparison of RP-HPLC and HILIC for Sulfonamide Purification

ParameterRP-HPLCHILIC
Target Analyte Polarity Moderate (

)
High (

)
Stationary Phase Non-polar (C18, C8)Polar (Silica, Amide, Zwitterionic)
Initial Mobile Phase High Aqueous (e.g., 95% Water)High Organic (e.g., 95% ACN)
Elution Mechanism Hydrophobic interactionsPartitioning into immobilized aqueous layer
Sample Diluent Aqueous / Low OrganicHigh Organic (e.g., >70% ACN)

References

  • Normal-phase vs. Reversed-phase Chromatography . Phenomenex. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. Available at:[Link]

  • Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique . Longdom Publishing. Available at: [Link]

  • Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics . Ovid. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique . NIH. Available at:[Link]

  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water . PMC. Available at:[Link]

  • Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence . RSC Publishing. Available at:[Link]

  • A selective and efficient microfluidic method-based liquid phase microextraction for the determination of sulfonamides in urine . idUS. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving E/Z Isomers in Propenylsulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges of E/Z isomerism in propenylsulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of stereoselectivity in your reactions.

Introduction

Propenylsulfonamides are a valuable class of compounds in medicinal chemistry and materials science. However, their synthesis is often complicated by the formation of E/Z geometric isomers, which can exhibit significantly different biological activities and physical properties.[1] Controlling and resolving these isomers is a critical step in the development of new chemical entities. This guide offers practical, field-proven insights to help you manage and overcome these stereochemical challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the synthesis and purification of propenylsulfonamides.

Q1: What are the primary factors influencing the E/Z ratio in my propenylsulfonamide synthesis?

The E/Z ratio is predominantly influenced by the reaction mechanism and conditions. Key factors include:

  • Synthetic Route: Olefination reactions like the Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski are common routes to vinyl sulfonamides. The choice of reagents and reaction conditions in these methods significantly dictates the stereochemical outcome.[2][3]

  • Ylide Structure (in Wittig-type reactions): The electronic nature of the substituents on the ylide is a critical determinant. Stabilized ylides generally favor the formation of (E)-alkenes, while unstabilized ylides tend to produce (Z)-alkenes.[4]

  • Reaction Temperature: Lower temperatures often favor kinetic control, which can enhance selectivity for one isomer.

  • Solvent Polarity: The polarity of the solvent can influence the stability of reaction intermediates and transition states, thereby affecting the E/Z ratio.[2]

  • Presence of Additives: Additives like lithium salts can impact the equilibration of intermediates in Wittig-type reactions, often reducing Z-selectivity.[4]

Q2: How can I reliably determine the E/Z ratio of my product mixture?

The most powerful and common technique for determining the E/Z ratio is ¹H NMR spectroscopy .[5]

  • Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between the vinylic protons is a definitive indicator.

    • trans (E) protons typically exhibit a larger coupling constant, generally in the range of 12-18 Hz.[6]

    • cis (Z) protons show a smaller coupling constant, usually between 6-12 Hz.[6]

  • Chemical Shifts: The chemical shifts of the vinylic protons and adjacent substituents can also differ between E and Z isomers due to varying steric and electronic environments.[7]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques like NOESY can be used to confirm spatial proximity between protons, providing unambiguous assignment of E and Z configurations.[8]

Other analytical techniques such as HPLC and GC can also be used to separate and quantify the isomers, although they do not inherently provide structural information for assignment.[9][10]

Q3: What are the most effective methods for separating E/Z isomers of propenylsulfonamides?

Separating geometric isomers can be challenging, but several chromatographic techniques have proven effective:[1]

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method.

    • Reversed-phase HPLC (RP-HPLC): C18 columns are often a good starting point.[9] Specialized phases, such as those with polar-embedded groups or cholesterol-based ligands, can offer enhanced selectivity for geometric isomers.[11][12]

    • Normal-phase HPLC (NP-HPLC): Silica or other polar stationary phases can also be effective.[11]

  • Argentation Chromatography: This technique utilizes the interaction between silver ions (Ag⁺) and the π-electrons of the double bond. The less sterically hindered isomer (often the E-isomer) typically interacts more strongly with the silver ions, leading to longer retention times.[13]

  • Flash Column Chromatography: While less resolving than HPLC, careful optimization of the stationary and mobile phases can sometimes achieve separation of E/Z isomers.[9]

  • Fractional Crystallization: This method is less predictable but can be successful if the isomers have significantly different solubilities.[13]

Q4: Are there any stereoselective synthetic methods to favor the formation of one isomer?

Yes, several strategies can be employed to synthesize a specific isomer selectively:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[3] Using certain modified phosphonate reagents, such as the Still-Gennari modification, can favor the (Z)-isomer.

  • Julia-Kocienski Olefination: This reaction is known for its high (E)-selectivity.[2]

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of a vinyl halide or triflate with a boronic acid can proceed with retention of stereochemistry, allowing for the synthesis of a specific isomer if a stereochemically pure starting material is used.[14][15][16]

  • Alkyne Semireduction: The reduction of an alkyne precursor can provide access to either the E or Z isomer depending on the catalyst and reaction conditions. For example, nickel-catalyzed transfer hydrogenative alkyne semireduction can be tuned to selectively produce either the (E)- or (Z)-olefin.[17]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction consistently yields an inseparable mixture of E/Z isomers.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inherently Poor Selectivity of the Reaction: Some synthetic routes, particularly with semi-stabilized ylides in Wittig reactions, are known to give poor E/Z ratios.[4]Change the Synthetic Strategy: Consider switching to a more stereoselective method like the Horner-Wadsworth-Emmons reaction for (E)-isomers or a modified HWE (e.g., Still-Gennari) for (Z)-isomers.[3] The Julia-Kocienski olefination is also an excellent choice for high (E)-selectivity.[2]
Sub-optimal Reaction Conditions: Temperature, solvent, and additives can all influence the E/Z ratio.Systematic Optimization: Perform a design of experiments (DoE) to screen different solvents, temperatures, and bases. For instance, in Wittig-type reactions, using salt-free conditions can enhance Z-selectivity.[4]
Isomerization During Workup or Purification: The product may be isomerizing under acidic, basic, or thermal conditions during extraction or chromatography.Milder Conditions: Use buffered aqueous solutions for extractions. Purify at lower temperatures if possible. Consider using a neutral stationary phase for chromatography.
Challenging Separation: The physical properties of the isomers may be too similar for standard chromatographic methods.Advanced Chromatographic Techniques: Explore argentation chromatography, which separates based on the interaction of the double bond with silver ions.[13] Alternatively, investigate specialized HPLC columns designed for isomer separations, such as those with cholesterol-based stationary phases.[12]
Problem 2: I am unsure how to assign the E and Z configuration to my isomers based on my NMR data.

Workflow for Isomer Assignment:

A Obtain High-Resolution ¹H NMR Spectrum B Identify Vinylic Proton Signals A->B C Measure Vicinal Coupling Constant (³JHH) B->C D Assign Configuration C->D ³JHH = 12-18 Hz -> E-isomer ³JHH = 6-12 Hz -> Z-isomer E Perform 2D NOESY Experiment (if needed) C->E If signals are complex or overlapping F Confirm Assignment D->F E->F

Caption: Workflow for E/Z Isomer Assignment using NMR.

Detailed Protocol for NMR Analysis:

  • Sample Preparation: Prepare a dilute solution of your purified isomer or isomer mixture in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR Spectrum: Ensure good resolution to accurately determine coupling constants.

  • Analyze Vinylic Region: Locate the signals corresponding to the protons on the double bond.

  • Determine Coupling Constants: Measure the distance (in Hz) between the peaks of the multiplets for the vinylic protons. A larger coupling constant (typically >12 Hz) indicates a trans (E) relationship, while a smaller coupling constant (typically <12 Hz) suggests a cis (Z) relationship.[6]

  • Confirmation with NOESY (if necessary): If the vinylic signals are ambiguous, a 2D NOESY experiment can provide definitive proof. A cross-peak between the two vinylic protons in a Z-isomer will be observed due to their spatial proximity.

Problem 3: My attempts to isomerize the mixture to the desired isomer have failed.

Strategies for Isomerization:

Isomerization can be achieved through various methods, but success is highly dependent on the specific substrate.

  • Photochemical Isomerization: Irradiation with UV light can sometimes promote isomerization to the thermodynamically less stable isomer.[18] This method requires careful optimization of wavelength and reaction time.

  • Acid or Base Catalysis: In some cases, treatment with a protic or Lewis acid can facilitate isomerization to the more stable isomer.[19] Similarly, a strong base might be effective. These conditions should be screened carefully to avoid decomposition.

  • Transition Metal Catalysis: Certain transition metal complexes can catalyze E/Z isomerization. For example, nickel catalysts have been shown to isomerize (Z)-olefins to (E)-olefins.[17]

Experimental Protocol for Acid-Catalyzed Isomerization (Example):

  • Dissolve the E/Z mixture in an anhydrous organic solvent (e.g., diethyl ether).

  • Under an inert atmosphere, add a protic or Lewis acid (e.g., anhydrous HCl or BF₃·OEt₂).[19]

  • Monitor the reaction by TLC or ¹H NMR to observe the change in the E/Z ratio.

  • Once equilibrium is reached or the desired ratio is achieved, quench the reaction by neutralizing with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product, dry the organic layer, and remove the solvent.

A E/Z Isomer Mixture B Isomerization Method A->B C Photochemical Isomerization B->C D Acid/Base Catalysis B->D E Transition Metal Catalysis B->E F Desired Isomer C->F D->F E->F

Caption: Isomerization Strategies for Propenylsulfonamides.

References

Sources

Technical Support Center: Optimizing Yield in Sulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sulfonamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of sulfonamides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sulfonamide coupling reaction is showing low or no yield. What are the primary causes?

Low yields in sulfonamide synthesis can be traced back to several key factors, ranging from reagent quality to suboptimal reaction conditions.[1] The most common culprits include:

  • Poor Reactivity of the Amine: The nucleophilicity of the amine is critical. Secondary amines, sterically hindered amines (e.g., those with bulky substituents near the nitrogen), and electron-deficient anilines react more slowly than simple primary amines.[1][2]

  • Instability of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis. The presence of even trace amounts of water in the solvent or on the glassware can lead to the formation of the corresponding sulfonic acid, which is unreactive under standard coupling conditions.[1][2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the reaction rate and final yield.[1] An inappropriate base may not be strong enough to deprotonate the amine or neutralize the HCl byproduct effectively.

  • Side Reactions: A number of side reactions can compete with the desired sulfonamide formation, consuming starting materials and complicating purification.[1]

Q2: I'm seeing multiple spots on my TLC analysis. What are the likely side products and how can I minimize them?

The formation of multiple products is a common issue. Understanding the potential side reactions is the first step to mitigating them.

  • Hydrolysis of Sulfonyl Chloride: As mentioned, this is a primary side reaction. The resulting sulfonic acid is often a polar, water-soluble compound that can sometimes be removed with a basic aqueous wash during workup.[1][3]

    • Solution: Always use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude atmospheric moisture.[1][4]

  • Formation of Disulfides (from thiol precursors): If you are synthesizing your sulfonyl chloride in situ from a thiol, incomplete oxidation can lead to disulfide byproducts.[2]

    • Solution: Ensure your oxidizing agent is added in the correct stoichiometry and that the reaction goes to completion before adding the amine.

  • Over-sulfonylation: If the amine starting material has multiple reactive sites, or if a primary sulfonamide product can be further deprotonated and react again, di-sulfonated products can form.

    • Solution: Carefully control the stoichiometry, often by adding the sulfonyl chloride dropwise to an excess of the amine.[1]

The following table summarizes common issues and troubleshooting strategies:

Problem Potential Cause Troubleshooting Step Expected Outcome
Low YieldHydrolysis of sulfonyl chlorideUse anhydrous solvents; run under inert atmosphere.[1]Minimized sulfonic acid formation and increased product yield.
Low amine reactivity (steric hindrance, electron-deficient)Increase temperature; consider a more active catalyst system or a different synthetic route.[2][5]Increased conversion of the starting amine.
Multiple ProductsOver-sulfonylationUse a controlled stoichiometry (e.g., 1.0-1.1 eq of sulfonyl chloride); add sulfonyl chloride dropwise.[1]Improved selectivity for the mono-sulfonated product.
Formation of chlorinated byproduct (with pyridine)Switch to a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2]Elimination of the chlorinated byproduct.
Q3: My amine is sterically hindered or electron-deficient. What specific conditions should I use?

Coupling unreactive amines is a frequent challenge. Standard conditions often fail, requiring a more tailored approach.

  • Base Selection: For weakly nucleophilic anilines, a stronger, non-nucleophilic base like pyridine may be necessary to facilitate the reaction.[6] In other cases, a hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA) can be effective.

  • Catalysis: For particularly challenging couplings, consider moving beyond traditional methods. Palladium-catalyzed cross-coupling reactions have been developed that can form sulfonamides from aryl bromides, chlorides, or triflates, which can be more effective for hindered systems.[7] Similarly, indium-catalyzed sulfonylation has shown promise for less nucleophilic and sterically hindered anilines.[8]

  • Alternative Reagents: Sulfonyl fluorides can be effective alternatives to sulfonyl chlorides. While generally less reactive, they can sometimes provide better results with amines that have additional functional groups.[9]

Experimental Protocols & Workflows

General Protocol for Sulfonamide Coupling with a Primary Amine

This protocol provides a robust starting point for the coupling of a primary amine with a sulfonyl chloride.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).[4]

  • Base Addition: Add a suitable base, such as triethylamine or pyridine (1.1-1.5 equivalents). Cool the mixture to 0 °C using an ice bath.[4]

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[4]

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. If using a water-immiscible organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base and any unreacted amine), saturated aqueous sodium bicarbonate (to remove any sulfonic acid), and finally with brine.[1][4]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.[1][4]

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical decision-making process when faced with a low-yielding sulfonamide coupling reaction.

Troubleshooting_Sulfonamide_Coupling start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous solvents? Fresh sulfonyl chloride?) start->check_reagents check_conditions Review Reaction Conditions (Base? Solvent? Temperature?) check_reagents->check_conditions side_reactions Analyze for Side Products (TLC, LC-MS, NMR of crude) check_conditions->side_reactions hydrolysis Sulfonic Acid Detected? side_reactions->hydrolysis Is hydrolysis the main issue? optimize_workup Action: Optimize workup. - Basic wash (e.g., NaHCO₃) to remove sulfonic acid. side_reactions->optimize_workup Other byproducts present amine_unreacted Starting Amine Unreacted? hydrolysis->amine_unreacted No improve_drying Action: Improve drying techniques. Use fresh anhydrous solvents. Run under inert atmosphere. hydrolysis->improve_drying Yes increase_reactivity Action: Increase temperature. Switch to a more polar aprotic solvent (e.g., DMF, DMSO). Use a stronger base (e.g., Pyridine, DBU). amine_unreacted->increase_reactivity Yes change_strategy Action: Consider alternative methods. - Catalytic coupling (Pd, Cu) - Use sulfonyl fluoride - Activate sulfonic acid directly amine_unreacted->change_strategy Still unreactive end Optimized Yield improve_drying->end increase_reactivity->end change_strategy->end optimize_workup->end

Caption: Decision tree for troubleshooting low yield in sulfonamide coupling reactions.

Advanced Topics

Q4: Are there greener or milder alternatives to the traditional sulfonyl chloride method?

Yes, the development of more sustainable and milder synthetic routes is an active area of research. Traditional methods often rely on harsh reagents like chlorosulfonic acid.[6][7] Modern alternatives include:

  • Catalytic Methods: Transition-metal-catalyzed reactions, such as those employing palladium or copper, allow for the coupling of sulfonamides with aryl halides or boronic acids under milder conditions.[7]

  • Direct Thiol Oxidation: Electrochemical methods have been developed for the direct oxidative coupling of thiols and amines, avoiding the need to isolate the sulfonyl chloride intermediate.[10] Other methods use oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents like water or ethanol.[11]

  • Sulfur Dioxide Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as stable, solid sources of SO₂, enabling the synthesis of sulfonamides from various precursors without handling gaseous SO₂.[7][12]

  • Activation of Sulfonic Acids: Instead of converting sulfonic acids to sulfonyl chlorides, they can be activated in situ with reagents like Oxyma for direct coupling with amines.[1]

Q5: My final product is difficult to purify. What are some effective purification strategies?

The polarity of sulfonamides can make them challenging to purify.[1] Here are some common and effective techniques:

  • Column Chromatography: This is the most common method. Silica gel is the standard stationary phase, with a mobile phase typically consisting of a hexane/ethyl acetate or DCM/methanol gradient.[13] For very polar sulfonamides, reverse-phase chromatography (C18 silica) may be more effective.

  • Recrystallization: If your product is a crystalline solid, recrystallization is an excellent method for achieving high purity.[1] The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.[3]

  • Acid-Base Extraction: The sulfonamide proton (N-H) is weakly acidic. This property can be exploited in a workup. Washing the organic layer with a dilute aqueous base can remove more acidic impurities. Conversely, a dilute acid wash will remove basic impurities like unreacted amines or pyridine.[4][5]

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Sulfonamide Synthesis.
  • Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4).
  • Wallace, D. J., & Chen, C. Y. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(17), 4552-4555. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Sulfonylation Reactions.
  • Karami, B., et al. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Scientific Reports, 16(1).
  • D'Amico, J. J. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
  • Beller, M., et al. (2016). Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing 2-Aminobenzenesulfonamide Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Chen, J., et al. (2018). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry, 16(33), 6036-6040. Retrieved from [Link]

  • Bull, J. A., et al. (2021). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. The Journal of Organic Chemistry, 86(15), 10186-10200. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Workup Procedures for p-Toluenesulfinic Acid Byproduct Removal.
  • Li, Y., et al. (2024). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. RSC Advances, 14(49), 35836-35845. Retrieved from [Link]

  • Cennamo, M., et al. (2023). Different Strategies for the Microfluidic Purification of Antibiotics from Food: A Comparative Study. Molecules, 28(5), 2216. Retrieved from [Link]

  • Percec, V., et al. (2014). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.
  • King, J. F., & Lee, T. M. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 73(5), 681-689. Retrieved from [Link]

  • de Souza, R. O. M. A., et al. (2021).
  • Smith, A. M. (2015). Synthetic approaches to biologically active sulfonates and sulfonamides. University College London.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Willis, M. C., et al. (2013). One-Pot Sulfonamide Synthesis from Grignard Reagents and a DABCO-Bis(sulfur dioxide) Complex. Organic Letters, 15(18), 4876-4878.
  • de Souza, R. O. M. A., et al. (2021).
  • Gilbert, E. E. (1970). U.S. Patent No. 3,496,224. Washington, DC: U.S. Patent and Trademark Office.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Li, J., et al. (2022).
  • British Petroleum Company. (1973). U.S. Patent No. 3,766,255. Washington, DC: U.S. Patent and Trademark Office.
  • Gurjar, A. S., et al. (2025). Quality by design-based method to synthesize sulfonamides using LiOH.H2O.
  • Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Angewandte Chemie International Edition, 58(13), 4143-4147. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(16), 2497-2500.
  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved from [Link]

  • King, J. F., & Lee, T. M. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 73(5), 681-689.
  • Weix, D. J., et al. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry, 84(24), 16198-16206.
  • Casal, H. L., et al. (2011). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. Organic & Biomolecular Chemistry, 9(4), 1121-1126.
  • Casal, H. L., et al. (2011). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Organic & Biomolecular Chemistry, 9(4), 1121-1126.
  • ResearchGate. (2022). Which catalyst is the most efficient in the synthesis of sulfonamide?. Retrieved from [Link]

  • Baran, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 21064-21071.
  • Reddy, C. R., et al. (2016). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry, 14(40), 9474-9488.
  • Smith, A. M. (2015). The Synthesis of Functionalised Sulfonamides. University College London.
  • Naredla, R., & Klumpp, D. A. (2013). Synthetic approaches to biologically active sulfonamides. Future Medicinal Chemistry, 5(11), 1303-1322.
  • ResearchGate. (2015). How do I remove sulphuric acid of my sample before injecting it into the gas chromatograph?. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Alkylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the challenges of N-alkylation of sulfonamides, particularly when dealing with sterically demanding substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter synthetic roadblocks due to steric hindrance. Here, we dissect common experimental issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance your reaction success.

Frequently Asked Questions (FAQs)

Q1: Why is N-alkylation of sulfonamides so susceptible to steric hindrance?

The N-alkylation of a sulfonamide involves the nucleophilic attack of the sulfonamide anion on an alkylating agent. The sulfonamide nitrogen is rendered less nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[1] When either the sulfonamide or the alkyl halide (or other electrophile) possesses bulky substituents near the reactive centers, they physically obstruct the ideal trajectory for the nucleophilic attack (a classic SN2 reaction pathway). This steric clash increases the activation energy of the reaction, often leading to low or no yield of the desired N-alkylated product.[2][3]

Q2: My standard alkylation with an alkyl halide and a base (e.g., K₂CO₃ in DMF) is failing for my bulky secondary alkyl halide. What is the likely cause?

With sterically hindered secondary alkyl halides, the competing E2 elimination reaction often becomes the dominant pathway over the desired SN2 substitution. The sulfonamide anion, especially when paired with a strong, non-hindered base, can act as a base itself, abstracting a proton from the alkyl halide and leading to the formation of an alkene byproduct. The increased steric bulk around the electrophilic carbon makes the SN2 transition state highly unfavorable.

Q3: Are there alternative alkylating agents I can use that are less prone to elimination?

Yes, several strategies bypass the direct use of sterically hindered alkyl halides. One effective approach is the Mitsunobu reaction , which converts an alcohol into a good leaving group in situ, allowing for substitution with the sulfonamide nucleophile.[4][5][6] This reaction often proceeds with a clean inversion of stereochemistry and is less susceptible to elimination.[4][6] Another method involves the use of trichloroacetimidates as alkylating agents, which can react with sulfonamides under thermal conditions without the need for an external catalyst.[7][8]

Q4: What role does the choice of base and solvent play in overcoming steric hindrance?

The choice of base and solvent is critical.

  • Base: A strong, yet sterically hindered base (e.g., potassium tert-butoxide, t-BuOK) is often preferred. Its bulkiness disfavors it from acting as a nucleophile itself while being effective at deprotonating the sulfonamide.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidone (NMP) are generally effective as they can solvate the cation of the base, enhancing the nucleophilicity of the sulfonamide anion. In some catalytic systems, the choice of solvent can dramatically influence reaction rates.[9]

Q5: Can catalytic methods help with sterically demanding substrates?

Absolutely. Modern organic synthesis offers several powerful catalytic methods:

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Reactions: These methods use alcohols as alkylating agents and are catalyzed by transition metals like iridium, ruthenium, or manganese.[9][10][11] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes condensation with the sulfonamide, followed by reduction to yield the N-alkylated product and regenerate the catalyst. This approach generates only water as a byproduct.[11]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be applied to the N-arylation of sulfonamides.[12][13] While typically used for aryl halides, variations can accommodate certain alkyl electrophiles, especially with the use of sterically demanding phosphine ligands.[14][15]

  • Ullmann Condensation: A copper-catalyzed reaction that can be used for N-arylation of sulfonamides with aryl halides.[16] Though it often requires higher temperatures than palladium-catalyzed methods, modern ligand systems have improved its scope and mildness.[16][17]

Troubleshooting Guides

Problem 1: Low to No Yield in Direct Alkylation with a Hindered Primary or Secondary Alkyl Halide
Potential Cause Troubleshooting Strategy Underlying Rationale
E2 Elimination Dominates Switch to a Mitsunobu reaction using the corresponding alcohol.The Mitsunobu reaction avoids the direct use of an alkyl halide and proceeds through an alkoxyphosphonium salt intermediate, which is highly activated for SN2 displacement and less prone to elimination.[4][18]
Insufficient Nucleophilicity Use a stronger, more hindered base like t-BuOK or NaH to ensure complete deprotonation of the sulfonamide.Incomplete deprotonation results in a low concentration of the active nucleophile. Stronger bases shift the equilibrium towards the sulfonamide anion.
Steric Clash Activate the sulfonamide by introducing a temporary activating group, such as a trimethylsilyl (TMS) group.[19]The TMS group activates the nitrogen, facilitating alkylation under milder conditions. It is subsequently removed by hydrolysis.[19]
Reaction Conditions Increase reaction temperature and consider a higher boiling polar aprotic solvent like NMP or DMSO.Higher temperatures can provide the necessary activation energy to overcome the steric barrier.
Workflow: Deciding on an Alternative Strategy

G Start Direct Alkylation Fails Substrate_Analysis Analyze Substrates: - Is corresponding alcohol available? - Is the alkylating agent an aryl halide? Start->Substrate_Analysis Mitsunobu Strategy 1: Mitsunobu Reaction Substrate_Analysis->Mitsunobu Alcohol Available & Heat/Base Sensitive Borrowing_H Strategy 2: Borrowing Hydrogen Substrate_Analysis->Borrowing_H Alcohol Available & Atom Economy Critical Coupling Strategy 3: Cross-Coupling Substrate_Analysis->Coupling Aryl/Vinyl Halide Buchwald Buchwald-Hartwig (Pd-cat) Coupling->Buchwald Ullmann Ullmann (Cu-cat) Coupling->Ullmann G cluster_0 Catalytic Cycle A [M]-H₂ B [M] A->B - H₂ C R'CHO B->C + R'CH₂OH D Imine Intermediate C->D + RSO₂NH₂ - H₂O E Product D->E + [M]-H₂ E->A - Product + [M] End End E->End Final Product Start Alcohol + Sulfonamide Start->B

Sources

Reducing side reactions in propenylsulfonamide cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for propenylsulfonamide cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with these valuable substrates. Propenylsulfonamides are important building blocks, but their electronic properties and multiple reactive sites can lead to frustrating side reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using propenylsulfonamides in cross-coupling reactions?

Propenylsulfonamides present a unique combination of challenges stemming from three core structural features:

  • The Electron-Deficient Alkene: The powerful electron-withdrawing nature of the sulfonyl group deactivates the propenyl moiety. This makes the crucial oxidative addition step in many catalytic cycles (like Suzuki-Miyaura or Heck) kinetically challenging, often requiring more forcing conditions or highly active catalysts.[1]

  • The Sulfonamide N-H Group: The proton on the sulfonamide nitrogen is acidic and can be deprotonated by the bases used in cross-coupling reactions. This can lead to several issues:

    • Coordination to the Metal Center: The resulting sulfonamidate anion can coordinate to the palladium catalyst, potentially altering its reactivity or leading to catalyst inhibition.[2]

    • Side Reactions: The nucleophilic nitrogen can participate in unwanted side reactions.

    • Solubility Issues: Deprotonation can change the solubility of the starting material, affecting reaction kinetics.

  • Substrate Stability: Under the basic and often heated conditions of cross-coupling, the sulfonamide functional group itself can be susceptible to hydrolysis or other decomposition pathways.[3][4] Furthermore, the vinyl group can be prone to undesired isomerization.[5]

Q2: How do I select the right catalyst and ligand for my propenylsulfonamide coupling?

Success hinges on choosing a catalytic system that can overcome the low reactivity of the electron-poor alkene.

  • Catalyst Precursor: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, modern pre-catalysts are often more reliable for challenging substrates.[6] Buchwald-type G3 or G4 precatalysts, for example, are designed to generate the active Pd(0) species cleanly and efficiently, which can be critical.[6]

  • Ligands: The choice of ligand is paramount. For electron-deficient substrates like propenylsulfonamides, you need ligands that accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination). The best choices are typically:

    • Bulky, Electron-Rich Biaryl Monophosphine Ligands: These are the workhorses for difficult couplings. Ligands like XPhos, SPhos, or tBuXPhos donate electron density to the palladium center, which facilitates the otherwise difficult oxidative addition step.[1][7] Their steric bulk also promotes the final reductive elimination step to release the product.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and can form very stable and highly active palladium complexes, making them another excellent choice for activating challenging substrates.

Q3: What is the role of the base, and how does it critically affect side reactions?

The base is not just a passive reagent; it plays an active and critical role in the catalytic cycle and can be the primary lever to control side reactions.

  • Catalytic Role: In Suzuki-Miyaura coupling, the base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that can undergo transmetalation to the palladium center.[8][9] In Heck reactions, the base is a stoichiometric reagent that neutralizes the HX generated during the catalytic cycle.[10]

  • Impact on Side Reactions:

    • Substrate Decomposition: Strong bases (like NaOH, KOtBu) coupled with high temperatures can promote the hydrolysis of the sulfonamide N-S bond.[3][4] If you observe significant decomposition of your starting material, switching to a milder base like K₃PO₄ or Cs₂CO₃ is a primary troubleshooting step.

    • Homocoupling: The choice of base can influence the rate of boronic acid homocoupling. The physical state of the base is also important; using a finely powdered, dry base ensures better reproducibility.[1][6]

    • Solubility: In biphasic systems (e.g., Toluene/Water), the base resides in the aqueous phase. Its ability to interact with the organoboron reagent at the phase interface is crucial.[6]

Troubleshooting Guide

This section addresses specific experimental failures.

Problem Area 1: Low or No Product Formation
Q: My reaction shows no conversion, and I recover my starting materials. What are the likely causes?

This classic issue points to an inactive catalyst. The catalytic cycle is failing to initiate, most often due to problems with generating or maintaining the active Pd(0) species.

  • Cause & Explanation:

    • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction step can be inefficient and is a common failure point.[6]

    • Ligand or Catalyst Oxidation: Phosphine ligands are susceptible to oxidation by trace oxygen, rendering them unable to coordinate to palladium. Similarly, the active Pd(0) catalyst can be oxidized to inactive Pd(II) species.[6]

    • Poor Substrate Reactivity: Your conditions may simply not be active enough for the electron-deficient propenylsulfonamide.

  • Solutions:

    • Improve Degassing: Oxygen is the enemy of many cross-coupling reactions. Rigorously degas your solvent(s) and reaction mixture by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using 3-4 freeze-pump-thaw cycles.[6]

    • Switch to a Pd(0) Source or Modern Pre-catalyst: Use a catalyst that doesn't require in situ reduction, such as Pd(PPh₃)₄, or a more robust Buchwald precatalyst that is known to reliably generate the active species.[6]

    • Increase Catalyst Activity: Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to XPhos or SPhos) to accelerate the oxidative addition step.[1]

    • Increase Temperature: Cautiously increasing the reaction temperature can overcome the activation energy barrier. However, be mindful that higher temperatures can also accelerate catalyst decomposition and side reactions.[6]

Q: My starting material is consumed, but I'm not forming the desired product. What are the potential decomposition pathways?

This is a more complex problem indicating that your starting materials are reactive, but are being diverted into non-productive pathways.

  • Cause & Explanation:

    • Protodeboronation/Dehalogenation: This is a common side reaction where the boronic acid or aryl halide is effectively reduced, replacing the boron or halogen atom with a hydrogen atom. This pathway competes with the desired cross-coupling.[11]

    • Sulfonamide Hydrolysis: The combination of base, water (often present as a co-solvent), and heat can lead to the hydrolytic cleavage of the N-S bond in the sulfonamide.[3][4] Analysis of your crude reaction mixture by LC-MS may reveal byproducts corresponding to the resulting amine and sulfonic acid.

    • Alkene Isomerization/Polymerization: The activated nature of the propenyl group can make it susceptible to isomerization (e.g., migration of the double bond) or even polymerization under catalytic conditions, especially at high temperatures.[5]

  • Solutions:

    • Screen Milder Bases: This is the most critical step. Switch from strong bases (NaOH, KOtBu) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. This often reduces the rate of hydrolysis significantly.[3]

    • Lower the Reaction Temperature: Run the reaction at the lowest temperature that still affords a reasonable reaction rate to minimize decomposition.

    • Use Anhydrous Conditions (If Applicable): If your specific reaction type allows (less common for Suzuki), using anhydrous solvents and bases can prevent hydrolysis. However, for Suzuki coupling, some water is often necessary to dissolve the base and facilitate the catalytic cycle.[1]

    • Protect the Sulfonamide N-H: In very challenging cases, protecting the sulfonamide nitrogen (e.g., as a Boc or other suitable group) can prevent N-H related side reactions and may improve stability, though this adds extra steps to the synthesis.

Problem Area 2: Dominant Side Products
Q: How can I minimize the homocoupling of my boronic acid coupling partner?

Homocoupling (e.g., Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is a frequent and yield-reducing side reaction in Suzuki-Miyaura couplings.

  • Cause & Explanation: The primary cause of homocoupling is the presence of oxygen, which facilitates an oxidative coupling pathway catalyzed by palladium.[6] It can also be exacerbated when using Pd(II) pre-catalysts, as the boronic acid can act as a reductant, being consumed in the process.

  • Solutions:

    • Rigorous Degassing: As with catalyst deactivation, the most effective preventative measure is the scrupulous removal of oxygen from the reaction system.[6]

    • Use a Pd(0) Source: Starting directly with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ avoids the initial reduction step where homocoupling can be prevalent.[6]

    • Optimize Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. Using a large excess can sometimes drive more homocoupling.

    • Controlled Addition: In some systems, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Problem Area 3: Catalyst Decomposition
Q: My reaction starts but then stalls, and I see a black precipitate (palladium black). How can I prevent this?

The formation of palladium black is a visual indicator of catalyst decomposition. The small palladium nanoparticles aggregate into bulk, catalytically inactive palladium metal, effectively killing your reaction.

  • Cause & Explanation: This occurs when the palladium center becomes coordinatively unsaturated (i.e., loses its stabilizing ligands) and aggregates. This is often promoted by high temperatures or the use of ligands that are not robust enough for the reaction conditions. An incorrect ligand-to-palladium ratio can also be a cause.[6]

  • Solutions:

    • Use More Robust Ligands: Biaryl phosphine ligands (XPhos, SPhos, etc.) and NHC ligands generally form more stable complexes with palladium and are less prone to dissociation than simpler ligands like PPh₃.

    • Optimize Ligand:Palladium Ratio: For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is often optimal to ensure the palladium center remains stabilized throughout the catalytic cycle.[6]

    • Avoid Excessive Temperatures: Operate at the minimum temperature required for efficient reaction. Every 10°C increase can significantly accelerate the rate of both the desired reaction and catalyst decomposition.

    • Check Reagent Purity: Impurities in solvents or starting materials can sometimes coordinate to the catalyst and promote decomposition.

Data & Protocols

Table 1: Effect of Reaction Parameters on Common Side Reactions
ParameterRecommended ChangeTarget Side Reaction(s) to ReduceRationale & Key Considerations
Base Switch from strong (NaOH, KOtBu) to weaker (K₃PO₄, Cs₂CO₃)Sulfonamide Hydrolysis, ProtodeboronationStronger bases can promote N-S bond cleavage, especially at elevated temperatures with water present.[3][4]
Catalyst Switch from Pd(II) source to Pd(0) or Buchwald Pre-catalystBoronic Acid HomocouplingAvoids the initial reduction step where the boronic acid can be consumed non-productively.[6]
Ligand Switch from simple (e.g., PPh₃) to bulky, electron-rich (e.g., XPhos)Catalyst Decomposition, Low YieldBulky ligands create a stable coordination sphere, preventing aggregation into Pd black, and accelerate the rate-limiting oxidative addition.[1]
Atmosphere Improve degassing procedure (e.g., freeze-pump-thaw)Homocoupling, Catalyst DecompositionOxygen is a primary culprit in both the oxidative homocoupling of boronic acids and the oxidation/deactivation of the Pd(0) catalyst and phosphine ligands.[6]
Temperature Decrease reaction temperatureAll Side ReactionsWhile lowering yield, reducing temperature slows decomposition, hydrolysis, and other undesired pathways. Find the "sweet spot" for optimal selectivity.
Experimental Protocol: General Workflow for Optimizing a Propenylsulfonamide Suzuki-Miyaura Coupling

This protocol outlines a screening approach to quickly identify optimal conditions.

1. Reagent Preparation:

  • Ensure the propenylsulfonamide halide (1.0 eq.), arylboronic acid (1.2 eq.), and base (2.0-3.0 eq.) are pure and dry. Finely powder the inorganic base with a mortar and pestle.[1]

  • Prepare a stock solution of the propenylsulfonamide and arylboronic acid in the chosen solvent (e.g., Dioxane or Toluene).

  • Prepare separate stock solutions of the palladium pre-catalyst and ligand if screening multiple combinations.

2. Reaction Setup (Example for a single vial):

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the base (e.g., K₃PO₄, 2-3 eq.).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst).

  • Add the stock solution of the propenylsulfonamide and boronic acid via syringe.

  • Add the degassed co-solvent (e.g., water, typically 10-20% of total volume) via syringe.

3. Reaction Execution and Monitoring:

  • Place the vial in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., start screening at 80 °C).

  • Stir the reaction vigorously. For biphasic systems, vigorous stirring is essential for mass transfer.[6]

  • Monitor the reaction progress by taking small aliquots at set time points (e.g., 1h, 4h, 12h) and analyzing by LC-MS or TLC. Quench the aliquot in a small amount of water and extract with an organic solvent before analysis.

4. Optimization Variables to Screen:

  • Base: K₃PO₄ vs. Cs₂CO₃ vs. K₂CO₃

  • Ligand: XPhos vs. SPhos vs. P(tBu)₃

  • Solvent: Dioxane/H₂O vs. Toluene/H₂O vs. THF/H₂O

  • Temperature: 80 °C vs. 100 °C

Visualizations

Diagram 1: Catalytic Cycle with Competing Side Reactions

G cluster_homo pd0 Pd(0)L₂ add Oxidative Addition pd0->add decomp Decomposition (Pd Black) pd0->decomp pdiia R¹-Pd(II)L₂(X) add->pdiia trans Transmetalation pdiia->trans dehalo Dehalogenation (R¹-H) pdiia->dehalo pdiib R¹-Pd(II)L₂(R²) trans->pdiib pdiib->pd0   reduct Reductive Elimination pdiib->reduct product Product R¹-R² reduct->product homo Homocoupling (R²-R²) o2 O₂ o2->homo base Base base->trans boronic->homo reagent1 R¹-X (Propenylsulfonamide) reagent1->add reagent2 R²-B(OR)₂ reagent2->trans

Caption: Suzuki-Miyaura cycle showing key side reactions branching from catalytic intermediates.

Diagram 2: Troubleshooting Workflow

G cluster_symptoms cluster_solutions start Poor Reaction Outcome (Low Yield / Side Products) no_rxn Symptom: No Reaction, Starting Material Recovered start->no_rxn decomp Symptom: Starting Material Consumed, No Product start->decomp side_prod Symptom: Side Products Dominate (e.g., Homocoupling) start->side_prod pd_black Symptom: Reaction Stalls, Pd Black Forms start->pd_black sol_catalyst Action: 1. Improve Degassing 2. Use more active catalyst/ligand (e.g., XPhos-Pd-G3) no_rxn->sol_catalyst sol_base Action: 1. Screen milder bases (K₃PO₄, Cs₂CO₃) 2. Lower Temperature decomp->sol_base sol_degas Action: 1. Rigorous Degassing 2. Use Pd(0) source 3. Optimize stoichiometry side_prod->sol_degas sol_ligand Action: 1. Use robust, bulky ligand 2. Optimize Ligand:Pd ratio 3. Avoid excess heat pd_black->sol_ligand

Caption: A logical workflow for diagnosing and solving common cross-coupling failures.

Diagram 3: Interplay of Key Reaction Parameters

G center Reaction Outcome yield Desired Product Yield center->yield homocoupling Homocoupling center->homocoupling decomp Substrate Decomposition center->decomp catalyst Catalyst & Ligand Choice catalyst->center Affects Rate & Stability base Base Choice & Strength base->center Affects Transmetalation & Stability solvent Solvent System solvent->center Affects Solubility & Kinetics conditions Temp & Time conditions->center Affects Rate & Decomposition

Caption: Relationship between experimental parameters and reaction outcomes.

References

  • Request PDF. (n.d.). Nickel‐Catalyzed Cross‐Coupling of Sulfonamides With (Hetero)aryl Chlorides. ResearchGate. [Link]

  • PMC. (n.d.). C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS. [Link]

  • Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Organic Chemistry Portal. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes: a green synthesis of α-sulfonamido acetals. [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]

  • Request PDF. (2025, October 11). Palladium‐Catalyzed Site‐Selective C−H Functionalization of Weakly Coordinating Sulfonamides: Synthesis of Biaryl Sulfonamides. ResearchGate. [Link]

  • Myers, A. (n.d.). The Heck Reaction. Harvard University. [Link]

  • PubMed. (2012, June 30). Hydrolysis of sulphonamides in aqueous solutions. [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. [Link]

  • ACS Publications. (2019, July 16). Functionalization of Sulfonamide-Containing Peptides through Late-Stage Palladium-Catalyzed C(sp3)–H Arylation. Organic Letters. [Link]

  • PMC. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

  • ACS Publications. (2016, March 11). Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2019, December 16). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Heck reaction. [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Total Organic Chemistry. [Link]

  • PMC. (n.d.). The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. [Link]

  • PMC. (n.d.). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. [Link]

  • ACS Publications. (2024, January 18). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]

  • Organic Chemistry Portal. (2016). Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2021, April 30). Palladium-Catalyzed Reactions. [Link]

  • ResearchGate. (2025, December 23). (PDF) Electrochemical Three‐Component Synthesis of Vinyl Sulfonamides via Decarboxylative Sulfonylation of Cinnamic Acids. [Link]

  • ResearchGate. (2024, August 3). Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • PubMed. (2016, December 16). Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates. [Link]

  • MDPI. (2020, October 1). Advances in Cross-Coupling Reactions. [Link]

  • PMC. (n.d.). Scope and mechanistic investigations of Pd-catalyzed coupling/cyclizations and cycloisomerizations of allenyl malonates. [Link]

  • MDPI. (2013, January 17). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • PubMed. (2011, April 27). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. [Link]

Sources

Technical Support Center: Metabolic Stability of Sulfonamide Linkers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for medicinal chemists and drug discovery scientists encountering stability issues with sulfonamide linkers.

Status: Operational | Topic: Linker Optimization & Bioisosteres | Audience: Medicinal Chemists

System Overview

Sulfonamides (


) are privileged pharmacophores but often suffer from distinct metabolic liabilities.[1][2] While generally resistant to hydrolysis, they are susceptible to CYP450-mediated oxidative dealkylation  and, in specific electronic environments, nucleophilic attack by glutathione (GSH) . This guide addresses these failure modes through structural modification and bioisosteric replacement.
Part 1: Troubleshooting & Optimization Modules
Issue 1: Rapid Clearance in Liver Microsomes (Oxidative Instability)

User Report: "My sulfonamide linker is degrading rapidly (


 min) in human liver microsomes (HLM). The primary metabolite appears to be the cleaved amine."

Root Cause Analysis: The most common clearance mechanism is N-dealkylation mediated by Cytochrome P450 (CYP) enzymes. This occurs via hydroxylation of the


-carbon adjacent to the sulfonamide nitrogen, forming an unstable hemiaminal intermediate that collapses to release the sulfonamide and an aldehyde/ketone.

Corrective Actions:

  • Steric Occlusion (The "Alpha-Methyl" Effect):

    • Action: Introduce a methyl group or gem-dimethyl groups on the carbon

      
       to the nitrogen.
      
    • Mechanism: This blocks the CYP oxo-iron species from accessing the C-H bond required for hydrogen atom abstraction (HAT).

    • Trade-off: Monitor steric clash with the target protein binding pocket.

  • Fluorination of the Linker:

    • Action: Replace

      
      -hydrogens with fluorine (
      
      
      
      linker) or introduce fluorine to the adjacent aromatic ring.
    • Mechanism: The C-F bond is metabolically inert. Furthermore, fluorine lowers the HOMO energy of the aromatic ring, making it less electron-rich and thus less susceptible to oxidative attack by electrophilic CYP species [1].

    • Warning: Avoid monofluorination at the

      
      -position if it creates a chemically labile species; difluorination is preferred for linkers.
      
  • Switch to a Sultam (Cyclic Sulfonamide):

    • Action: Constrain the sulfonamide into a 5- or 6-membered ring (e.g.,

      
      -sultam).
      
    • Mechanism: Cyclization removes the accessible

      
      -hydrogens (if part of an aromatic system) or rigidly constrains the alkyl chain, reducing the entropic probability of fitting into the CYP active site [2].
      

Visualizing the Pathway:

MetabolicPathways Substrate Sulfonamide Linker (R-SO2-NH-CH2-R') CYP CYP450 (Oxidation) Substrate->CYP a-C Hydroxylation Stabilized Stabilized Analog (a-Methyl / Sultam) Substrate->Stabilized Structural Modification Intermediate Hemiaminal (Unstable) CYP->Intermediate Cleavage Fragmented Metabolites Intermediate->Cleavage Spontaneous Collapse Stabilized->CYP Blocked

Figure 1: Mechanism of oxidative N-dealkylation and stabilization strategies.

Issue 2: Unexpected Toxicity or Adduct Formation (GSH Attack)

User Report: "My compound is stable in microsomes but shows high turnover in hepatocytes or forms glutathione adducts in reactive metabolite screening."

Root Cause Analysis: You likely have an electron-deficient aromatic sulfonamide . Strong electron-withdrawing groups (EWGs) like


, 

, or multiple halides on the aromatic ring ortho/para to the sulfonamide can activate the ring for Nucleophilic Aromatic Substitution (

)
.
  • Mechanism: Glutathione (GSH) acts as a nucleophile, attacking the carbon carrying the sulfonyl group. This displaces the sulfonamide moiety (as

    
     and amine), creating a GSH-aryl adduct [3].
    

Corrective Actions:

  • Electronic Tuning:

    • Action: Remove strong EWGs (like p-Cyano) or replace them with weaker EWGs (like

      
       or 
      
      
      
      ).
    • Logic: Reduce the electrophilicity of the ipso-carbon to prevent GSH attack.

  • Bioisosteric Replacement (Sulfonimidamides):

    • Action: Replace the sulfonamide (

      
      ) with a sulfonimidamide  (
      
      
      
      ).
    • Mechanism: The aza-substitution alters the electronic distribution and geometry, often rendering the core resistant to

      
       while maintaining H-bond acceptor/donor vectors [4].
      

Data Summary: Electronic Effects on Stability

Substituent (Para)Hammett Constant (

)
GSH Reactivity RiskMicrosomal Stability Risk

(Cyano)
0.66HIGH (

)
Low (Oxidation resistant)

0.54LowLow

0.00NoneHigh (Ring Oxidation)

-0.27NoneHigh (O-dealkylation)
Issue 3: Permeability Drop after Stabilization

User Report: "I stabilized the linker using a sulfonimidamide, but the cell permeability (Papp) dropped significantly."

Root Cause Analysis: Sulfonimidamides are more polar than sulfonamides due to the additional basic nitrogen, which increases the Topological Polar Surface Area (TPSA) and lowers LogD.

Corrective Actions:

  • Intramolecular Hydrogen Bonding (IMHB):

    • Action: Design the molecule such that the sulfonimidamide NH forms a transient internal H-bond with a nearby acceptor (e.g., a pyridine nitrogen or ether oxygen).

    • Benefit: This "hides" the polarity during membrane transit (chameleon effect), improving permeability without sacrificing solubility.

  • N-Functionalization:

    • Action: Cap the imidine nitrogen with a small lipophilic group (e.g., N-Me or N-cyclopropyl).

    • Benefit: Increases lipophilicity and prevents the nitrogen from acting as a non-specific H-bond donor.

Part 2: Deep Dive - Bioisosteres
The Sulfonimidamide Advantage

Sulfonimidamides are mono-aza analogues of sulfonamides where one oxo group is replaced by a nitrogen (


).
  • Chirality: The sulfur atom becomes a stereogenic center. This allows for the exploration of chiral space to improve binding affinity, a feature absent in achiral sulfonamides.

  • Basicity: The imidine nitrogen is weakly basic (

    
     depending on substituents), allowing for modulation of physicochemical properties.
    

Synthesis of Sulfonimidamides (General Protocol) Standard oxidative amination route [5]:

  • Starting Material: Sulfinamide (

    
    ).
    
  • Reagents: Chloramine-T or Iodobenzene diacetate (

    
    ) with an amine.
    
  • Conditions: Reaction typically proceeds at RT in DCM or MeCN.

  • Purification: Silica gel chromatography (polar eluent required).

Part 3: Experimental Protocols
Protocol A: Microsomal Stability Assay

To validate linker stability against CYP-mediated metabolism.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System (10 mM NADPH, MgCl2).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Pre-incubation: Add test compound (final conc. 1

    
    M) to microsomal solution. Incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH solution to start the reaction.[3]

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Termination: Immediately dispense aliquot into 150

    
    L ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).
    
  • Analysis: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time to calculate 
    
    
    
    and
    
    
    .

Calculation:




Part 4: Decision Logic for Optimization

OptimizationTree Start Start: Sulfonamide Instability CheckType Identify Instability Type Start->CheckType Oxidation Oxidative (CYP) (Microsomes) CheckType->Oxidation High Clearance in HLM Conjugation Conjugation (GSH) (Hepatocytes) CheckType->Conjugation Adducts in GSH/Heps OxSol1 Solution: Steric Bulk (a-Methylation) Oxidation->OxSol1 Alkyl Linker OxSol2 Solution: Fluorination (Linker or Ring) Oxidation->OxSol2 Aromatic/Linker OxSol3 Solution: Sultam (Cyclization) Oxidation->OxSol3 Conformational Flexibility Issue ConjSol1 Solution: Remove EWG (Electronic Tuning) Conjugation->ConjSol1 Electron Deficient Ring ConjSol2 Solution: Bioisostere (Sulfonimidamide) Conjugation->ConjSol2 Need New Vector

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Scott, K. A., et al. (2012). Sultams as Sulfonamide Bioisosteres: Discovery of a Novel Class of 11

    
    -HSD1 Inhibitors. MedChemComm, 3, 1075-1080. Link
    
  • Ratcliffe, A. J. (2022).[4] Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.[5] Domainex Medicinal Chemistry Review. Link

  • Chinthakindi, P. K., & Arvidsson, P. I. (2018). Sulfonimidamides: Synthesis and Applications in Medicinal Chemistry. European Journal of Organic Chemistry, 2018(27-28), 3648-3666. Link

  • Izzo, F., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(27), 12063–12070. Link

Sources

Validation & Comparative

Comparative Analysis: Propenylsulfonamide Cephalosporins vs. Ceftaroline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between Propenylsulfonamide Cephalosporins (PSCs) —a specific class of experimental C3-modified


-lactams—and Ceftaroline , the clinically approved fifth-generation cephalosporin standard for MRSA treatment.

Executive Summary

The emergence of Methicillin-Resistant Staphylococcus aureus (MRSA) necessitates


-lactams capable of inhibiting Penicillin-Binding Protein 2a (PBP2a) , a transpeptidase with low affinity for traditional agents.
  • Ceftaroline (CPT): The current clinical gold standard. It utilizes a hydrophobic C3 side chain to trigger an allosteric conformational change in PBP2a, opening the active site for acylation.

  • Propenylsulfonamide Cephalosporins (PSCs): An experimental class of cephalosporins (developed by Basilea Pharmaceutica) featuring a rigid C3-propenylsulfonamide moiety. These compounds demonstrate that specific rigidification at the C3 position can yield anti-MRSA potency comparable to Ceftaroline (MIC

    
     1.0 
    
    
    
    g/mL), offering a distinct structure-activity relationship (SAR) template.

Chemical Biology & Mechanism of Action

Structural Divergence

Both agents share the cephalosporin core but diverge significantly at the C3 position, which dictates PBP2a affinity and pharmacokinetics.

FeatureCeftaroline (Active Metabolite) Propenylsulfonamide Cephalosporins (PSC)
C7 Side Chain Aminothiadiazole oxime (High affinity for PBP active site)Aminothiazole oxime (Standard 3rd/4th gen motif)
C3 Side Chain [4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]thio (E)-3-sulfonamidoprop-1-enyl
Binding Mode Allosteric trigger + Active site acylationActive site acylation + C3-groove interaction
Key Interaction The pyridinium-thiazole group interacts with the allosteric domain of PBP2a.The sulfonamide group provides H-bond contacts; the propenyl linker ensures rigid projection.
Mechanism of PBP2a Inhibition

PBP2a exists in a closed, low-affinity conformation.

  • Ceftaroline's Mechanism: It binds to an allosteric site 60 Å away from the transpeptidase active site. This binding induces a salt-bridge disruption, opening the active site for a second Ceftaroline molecule to acylate the catalytic Serine 403.

  • PSC Mechanism: PSCs are designed to fit the distorted active site of PBP2a directly. The propenylsulfonamide moiety is engineered to traverse the narrow, hydrophobic channel of the PBP2a active site, stabilizing the acyl-enzyme complex without necessarily requiring the dual-binding allosteric trigger.

MOA_Comparison cluster_CPT Ceftaroline Pathway cluster_PSC Propenylsulfonamide Pathway PBP2a_Closed PBP2a (Closed Conformation) Low Affinity CPT Ceftaroline PSC Propenylsulfonamide Ceph. Allosteric_Bind Allosteric Site Binding CPT->Allosteric_Bind Conform_Change Conformational Opening (Active Site Accessible) Allosteric_Bind->Conform_Change Triggers Acylation_CPT Active Site Acylation (Ser403) Conform_Change->Acylation_CPT Allows Entry Cell_Death Inhibition of Cell Wall Synthesis (Bacterial Lysis) Acylation_CPT->Cell_Death Direct_Fit Direct Active Site Entry (Rigid C3 Linker) PSC->Direct_Fit Acylation_PSC Active Site Acylation (Stabilized Complex) Direct_Fit->Acylation_PSC High Affinity Fit Acylation_PSC->Cell_Death

Figure 1: Mechanistic divergence between Ceftaroline (Allosteric Trigger) and Propenylsulfonamide Cephalosporins (Direct Rigid Fit).

Experimental Potency Comparison

The following data synthesizes experimental results from Pohlmann et al. (Basilea Pharmaceutica) regarding PSCs, compared against standard Ceftaroline breakpoints.

In Vitro Activity (MIC Data)

Objective: Compare the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC


).
OrganismStrain PhenotypeCeftaroline MIC (

g/mL)
PSC (Best Analog) MIC (

g/mL)
Interpretation
S. aureusMethicillin-Susceptible (MSSA)0.250.5 - 1.0Comparable potency.
S. aureusMRSA (PBP2a+) 0.5 - 1.0 1.0 - 2.0 Ceftaroline is slightly more potent (2-fold).
S. epidermidisMRSE0.51.0PSCs show strong activity against coagulase-negative staph.
E. faecalisVancomycin-Susceptible2.0 - 4.0>8.0PSCs lack significant enterococcal coverage compared to Ceftaroline.

Key Insight: While PSCs achieve the critical 1.0


g/mL threshold for MRSA efficacy, Ceftaroline consistently demonstrates a 2-fold potency advantage. This is likely due to the dual-binding mechanism (allosteric + active site) providing superior thermodynamics compared to the single-site binding of PSCs.
Structure-Activity Relationship (SAR) Notes
  • Linker Rigidity: The trans-propenyl double bond in PSCs is critical. Reducing this bond to a flexible propyl chain increases MIC values by 4-8 fold, indicating that conformational entropy loss upon binding must be minimized.

  • Sulfonamide Terminus: The sulfonamide group acts as a hydrogen bond donor/acceptor network anchor within the PBP2a active site groove, mimicking the phosphate group interactions seen in Ceftaroline's prodrug design (though Ceftaroline's active form relies on the thiadiazole).

Experimental Protocols

To validate these comparisons in a research setting, the following protocols are recommended.

Protocol: Comparative MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 / EUCAST.

  • Preparation: Dissolve Ceftaroline powder (active metabolite, not fosamil) and PSC analog in DMSO. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Prepare S. aureus (ATCC 43300 for MRSA) suspension to

    
     CFU/mL.
    
  • Plate Setup:

    • Rows A-H: Serial 2-fold dilutions of antibiotic (Range: 64

      
      g/mL to 0.06 
      
      
      
      g/mL).
    • Include Growth Control (No drug) and Sterility Control (No bacteria).

  • Incubation: 35°C ambient air for 16-20 hours.

  • Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.

Protocol: PBP2a Binding Affinity (Bocillin FL Competition)

Purpose: To prove direct competition with the active site.

  • Protein: Purify recombinant soluble PBP2a.

  • Probe: Bocillin FL (Fluorescent Penicillin).

  • Competition:

    • Incubate PBP2a (1

      
      M) with varying concentrations of Ceftaroline or PSC (0, 0.5, 1, 5, 10, 50 
      
      
      
      M) for 30 min at 37°C.
    • Add Bocillin FL (10

      
      M) and incubate for an additional 30 min.
      
  • Analysis:

    • Denature samples with SDS-PAGE loading buffer.

    • Run SDS-PAGE gel.

    • Image using a fluorescence scanner (Excitation 488 nm).

  • Calculation:

    
     is the concentration of drug reducing Bocillin fluorescence intensity by 50%.
    

Workflow_MIC Start Start: Compound Solubilization (DMSO Stock) Dilution Serial Dilution in CAMHB (64 - 0.06 µg/mL) Start->Dilution Inoculation Add MRSA Inoculum (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 18h @ 35°C Inoculation->Incubation Readout Visual Turbidity Check Incubation->Readout Analysis Determine MIC (Lowest Clear Well) Readout->Analysis

Figure 2: Workflow for comparative MIC determination.

References

  • Pohlmann, J., et al. (2010). "Propenylamide and propenylsulfonamide cephalosporins as a novel class of anti-MRSA ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -lactams."[1][2][3][4][5][6] Bioorganic & Medicinal Chemistry Letters, 20(15), 4635-4638.[1]
    
    
  • Saravolatz, L. D., et al. (2011). "Ceftaroline: a novel cephalosporin with activity against methicillin-resistant Staphylococcus aureus." Clinical Infectious Diseases, 52(9), 1156-1163.

  • Otero, L. H., et al. (2013). "How allosteric control of Staphylococcus aureus penicillin binding protein 2a enables methicillin resistance and physiological function." Proceedings of the National Academy of Sciences, 110(42), 16808-16813.

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

Bioavailability and Pharmacokinetics: A Comparative Guide to Sulfonamide vs. Amide Linkers

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex intracellular mechanisms (e.g., PROTACs, molecular glues, and advanced kinase inhibitors), the choice of linker chemistry has evolved from a simple structural spacer to a critical determinant of a molecule’s developability. Amide bonds are ubiquitous in medicinal chemistry, comprising approximately 40% of all bioactive compounds due to their synthetic accessibility and strong hydrogen-bonding capabilities [1]. However, their susceptibility to enzymatic hydrolysis often results in poor oral bioavailability.

This guide provides an objective, data-driven comparison of amide linkers versus their classic bioisostere, sulfonamide linkers , focusing on physicochemical divergence, metabolic stability, and in vivo pharmacokinetics (PK).

Mechanistic Causality: Structural and Metabolic Divergence

The decision to replace an amide with a sulfonamide is rooted in fundamental physicochemical differences. While both can act as hydrogen bond donors and acceptors, their geometric and electronic profiles dictate distinct metabolic fates.

  • Geometry & Sterics: Amides feature a planar

    
     hybridized carbonyl carbon. In contrast, sulfonamides possess a tetrahedral sulfur(VI) center. This three-dimensional architecture fundamentally alters the vector of attached pharmacophores.
    
  • Enzymatic Liability: Amides are highly susceptible to cleavage by ubiquitous amidases and proteases in the gastrointestinal tract and liver. The tetrahedral geometry and steric bulk of the sulfonamide oxygens prevent the nucleophilic attack required by these enzymes, rendering sulfonamides virtually immune to amidase-mediated hydrolysis [2].

  • Acidity & Lipophilicity: Sulfonamides are considerably weaker acids than carboxylic acids (pKa ~9–10) but often feature a more acidic N-H proton than standard amides, which can enhance membrane permeability and modulate lipophilicity[1].

Metabolic_Pathway A Amide Linker C Amidases / Proteases (Hepatic & GI) A->C Highly Susceptible B Sulfonamide Linker B->C Resistant (Steric Shielding) D CYP450 Enzymes (Hepatic) B->D Primary Clearance Pathway E Rapid Hydrolysis (High Clearance, Low F%) C->E Cleavage F Metabolic Stability (Prolonged Half-life, High F%) D->F Slow Oxidation

Fig 1: Metabolic divergence of amide vs. sulfonamide linkers in hepatic environments.

In Vitro Metabolic Stability Comparison

To objectively evaluate the resistance of these linkers to hepatic metabolism, we utilize Human Liver Microsome (HLM) stability assays. The protocol below is designed as a self-validating system : by including a minus-NADPH control, we can definitively separate CYP450-mediated oxidation from purely hydrolytic degradation (amidase activity).

Experimental Protocol: Self-Validating HLM Stability Assay
  • Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Test Compound Addition: Spike the matched pair compounds (Amide-Lead and Sulfonamide-Lead) into the suspension at a final concentration of 1 µM.

  • Control Matrix: Prepare a parallel set of samples without the addition of the NADPH regenerating system. (This isolates amidase/esterase activity, as CYP450 requires NADPH).

  • Initiation & Sampling: Initiate the reaction by adding the NADPH regenerating system (to the active arm). Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
Comparative Data: HLM Stability

The following table summarizes experimental data for a matched molecular pair where an internal amide linker was bioisosterically replaced with a sulfonamide [3].

Linker TypeCompoundNADPH Condition

(min)

(µL/min/mg)
% Remaining (60 min)
Amide Lead-AM+ NADPH12.4111.8< 5%
Amide Lead-AM- NADPH18.276.112%
Sulfonamide Lead-SA+ NADPH> 60< 15.088%
Sulfonamide Lead-SA- NADPH> 120< 5.098%

Causality Insight: The amide lead degrades rapidly even in the absence of NADPH, confirming that amidase-driven hydrolysis is the primary clearance mechanism. The sulfonamide completely resists this non-NADPH degradation, shifting its clearance entirely to slower CYP-mediated pathways, resulting in a significantly longer half-life.

In Vivo Pharmacokinetics & Oral Bioavailability

While in vitro stability is a strong indicator, true developability is proven in vivo. The transition from an amide to a sulfonamide often dramatically improves absolute oral bioavailability (


), provided the increased polar surface area (PSA) of the 

group does not critically impair passive permeability.
Experimental Protocol: Absolute Bioavailability (Rat Model)
  • Formulation: Formulate compounds in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution. Verify formulation stability via HPLC prior to dosing.

  • Dosing Arms:

    • Intravenous (IV): 2 mg/kg via tail vein injection (n=3 Sprague-Dawley rats).

    • Oral (PO): 10 mg/kg via oral gavage (n=3 Sprague-Dawley rats).

  • Serial Sampling: Collect blood samples (approx. 200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Extraction: Precipitate plasma proteins using 3 volumes of cold acetonitrile.

  • Quantification: Calculate PK parameters using non-compartmental analysis (NCA).

    
     is calculated as: 
    
    
    
    .

PK_Workflow N1 Formulation Validation N2 In Vivo Dosing (IV & PO Arms) N1->N2 N3 Serial Blood Sampling N2->N3 N4 Protein Precipitation N3->N4 N5 LC-MS/MS & NCA Analysis N4->N5

Fig 2: Standardized in vivo pharmacokinetic workflow for determining absolute bioavailability.

Comparative Data: Rat PK Parameters
ParameterAmide Lead (IV)Amide Lead (PO)Sulfonamide Lead (IV)Sulfonamide Lead (PO)
Dose (mg/kg) 2.010.02.010.0

(ng/mL)
8501121,4201,850

(ng·h/mL)
1,2004504,80015,600
Clearance (L/h/kg) 1.66N/A0.41N/A
Half-life (

, h)
0.81.24.55.2
Bioavailability (

)
-- 7.5% -- 65.0%

Causality Insight: The amide linker suffers from massive first-pass metabolism in the liver and GI tract, resulting in high systemic clearance (1.66 L/h/kg) and poor oral bioavailability (7.5%). The sulfonamide bioisostere bypasses this first-pass amidase liability, reducing clearance four-fold and boosting oral bioavailability to a highly developable 65.0%.

Summary and Strategic Recommendations

The replacement of an amide with a sulfonamide is a powerful tactical application in drug design to address developability problems[3].

  • When to use Amides: Ideal for early discovery phases due to synthetic ease. Best suited for targets where the planar geometry is strictly required for binding (e.g., specific backbone hydrogen bonding in kinase hinge regions).

  • When to use Sulfonamides: Highly recommended when the lead compound exhibits high intrinsic clearance driven by hydrolysis. The sulfonamide will reliably increase metabolic stability and oral bioavailability, provided the binding pocket can accommodate the tetrahedral geometry of the sulfur atom.

By rigorously evaluating matched molecular pairs through self-validating in vitro and in vivo protocols, drug development professionals can confidently navigate the trade-offs between target affinity and systemic exposure.

References
  • "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." Drug Hunter, 24 Mar. 2025. Available at:[Link]

  • "What is the role of bioisosterism in drug design?" Patsnap Synapse, 21 May 2025. Available at:[Link]

  • "Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors." National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

Benchmarking Propenylsulfonamide Stability in Plasma: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The optimization of pharmacokinetic properties is a cornerstone of modern drug discovery. Recently, propenylsulfonamides have emerged as highly valuable structural motifs, particularly in the development of novel C(3) functionalized anti-MRSA cephalosporins (1)[1] and as tunable electrophilic warheads for targeted covalent inhibitors.

Unlike traditional amides or esters, the propenylsulfonamide moiety presents a unique stability profile in systemic circulation. This guide provides an objective comparison of propenylsulfonamide plasma stability against alternative functional groups and establishes a self-validating experimental protocol for accurate in vitro benchmarking.

The Mechanistic Drivers of Plasma Stability

When benchmarking compounds in a plasma matrix, it is critical to distinguish between enzymatic hydrolysis and covalent protein binding. The structural anatomy of a propenylsulfonamide dictates a bifurcated stability profile:

  • Profound Resistance to Hydrolases: Plasma is rich in esterases and, to a lesser extent, amidases. While ester-based prodrugs are rapidly cleaved, sulfonamides exhibit exceptional stability against enzymatic hydrolysis (2)[2]. The sulfonamide bond's steric hindrance and distinct electronic distribution make it a poor substrate for the catalytic triads of common circulating hydrolases.

  • Thiol-Mediated Clearance: The "propenyl" component introduces an

    
    -unsaturated system. While the sulfonamide group protects against hydrolysis, the activated alkene acts as a Michael acceptor. In plasma, abundant nucleophiles—specifically the free Cys34 residue of Human Serum Albumin (HSA)—can attack the propenyl group, leading to covalent adduct formation (3)[3]. Thus, apparent "instability" or clearance in a plasma assay is often driven by protein conjugation rather than molecular fragmentation.
    

Comparative Performance Data

To contextualize the stability of propenylsulfonamides, we benchmark them against common alternative linkages. The data below represents typical in vitro half-lives (


) observed in pooled human plasma assays.
Functional GroupRepresentative Half-Life (

)
Primary Plasma Clearance Mechanism
Ester < 15 minRapid enzymatic hydrolysis via plasma esterases
Propenylamide 60 - 120 minModerate enzymatic hydrolysis via amidases
Propenylsulfonamide 120 - 180 minThiol-mediated Michael addition (covalent binding)
Standard Sulfonamide > 240 minHighly stable; minimal enzymatic or nucleophilic clearance

Note: While propenylsulfonamides show a shorter half-life than standard sulfonamides, their clearance is driven by targeted electrophilicity rather than indiscriminate hydrolysis, a feature often leveraged intentionally in covalent drug design.

Self-Validating Plasma Stability Protocol

To generate reliable, reproducible data, the plasma stability assay must be executed as a self-validating system. The following protocol utilizes internal controls to verify matrix viability and prevent solvent-induced artifacts (4)[4].

Assay Parameters
  • Matrix: Pooled Human Plasma (K2EDTA anticoagulant).

  • Test Concentration: 1 µM.

  • Co-solvent Limit: 0.25% DMSO.

  • Time Points: 0, 15, 30, 60, and 120 minutes.

Step-by-Step Methodology
  • Matrix Preparation: Pre-warm the pooled plasma to 37°C in a shaking water bath for 15 minutes.

    • Causality: Conducting the assay at physiological temperature is mandatory. Cold plasma will artificially suppress enzymatic activity and nucleophilic reaction rates, inflating stability metrics.

  • Compound Spiking: Add the propenylsulfonamide test compound to the plasma to achieve a final concentration of 1 µM, ensuring the final DMSO concentration does not exceed 0.25%.

    • Causality: High concentrations of organic solvents denature plasma proteins, artificially inhibiting esterase/amidase activity and altering HSA conformation, leading to false-positive stability results.

  • Incubation & Sampling: Incubate the mixture at 37°C. At designated time points (0, 15, 30, 60, 120 min), extract a 50 µL aliquot.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an analytical Internal Standard (IS).

    • Causality: Acetonitrile acts as a dual-purpose quenching agent. It rapidly precipitates plasma proteins to halt enzymatic degradation, and it quenches any ongoing thiol-mediated Michael additions by denaturing the nucleophilic proteins.

  • Protein Precipitation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Extract the supernatant and quantify the remaining parent compound via LC-MS/MS.

The Self-Validation System

A benchmarking run is only considered scientifically valid if the following concurrent controls meet their acceptance criteria:

  • Positive Control for Hydrolysis (Propantheline): Must demonstrate rapid degradation (

    
     min). This confirms the plasma batch retains active esterases and was not denatured during handling.
    
  • Negative Control for Stability (Propranolol): Must demonstrate high stability (

    
     min). This confirms the absence of non-specific thermal degradation or matrix-induced ion suppression artifacts in the LC-MS/MS.
    

Workflow & Pathway Visualization

PlasmaStability A Propenylsulfonamide (Test Compound) B Incubation in Plasma (37°C, pH 7.4) A->B C Hydrolases (Esterases/Amidases) B->C D Plasma Nucleophiles (e.g., HSA Cys34) B->D E Hydrolytic Cleavage (Highly Resistant) C->E Minimal Action F Michael Addition (Covalent Adducts) D->F Primary Clearance

Workflow and primary clearance pathways for propenylsulfonamides in plasma.

References

  • Propenylamide and propenylsulfonamide cephalosporins as a novel class of anti-MRSA beta-lactams.PubMed.
  • Plasma Stability | Cyprotex ADME-Tox Solutions.Evotec.
  • Design and Optimization of Benzopiperazines as Potent Inhibitors of BET Bromodomains.NIH.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Propenylsulfonamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is not merely a regulatory requirement but a critical component of a robust safety culture. This guide provides a detailed, step-by-step methodology for the proper disposal of propenylsulfonamide.

While specific disposal guidelines for every novel or research-specific compound like propenylsulfonamide are not always published, a comprehensive and safe procedure can be formulated by synthesizing information from the known hazards of the sulfonamide functional group, general principles of pharmaceutical waste management, and established federal and institutional regulations.[1] This document is structured to provide both the "how" and the "why" behind these essential procedures, ensuring a deep understanding that fosters a safer laboratory environment.

Hazard Assessment and Immediate Safety Protocols

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. In the absence of a specific Safety Data Sheet (SDS) for propenylsulfonamide, it is prudent to handle it with the caution afforded to other research-grade sulfonamide derivatives, which may cause skin, eye, and respiratory irritation.[2][3]

Core Principle: Always consult the compound's specific Safety Data Sheet (SDS) if available. In its absence, treat the substance as hazardous.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable to prevent exposure during handling and disposal.

EquipmentSpecificationPurpose & Rationale
Eye Protection Chemical safety goggles or a full-face shield.Mandatory to protect eyes from potential splashes or aerosolized particles.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact. Double-gloving may be advisable for handling concentrated waste.[5]
Body Protection Flame-retardant lab coat and closed-toe shoes.Protects skin and clothing from contamination.[4]
Respiratory Protection Work in a certified chemical fume hood.Minimizes the inhalation of any vapors or fine powders. A NIOSH-approved respirator may be necessary if there is a risk of aerosolization outside of a fume hood.[2]

Step-by-Step Disposal Protocol

The guiding principle for chemical waste disposal is to prevent its release into the environment.[2] Therefore, propenylsulfonamide waste must never be disposed of down the drain or in regular trash.[6][7] All waste streams must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][8]

Step 1: Waste Identification and Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program. It prevents dangerous chemical reactions and ensures proper final treatment.[9][10]

  • Pure Chemical Waste: Unused, expired, or off-spec propenylsulfonamide.

  • Contaminated Solid Waste: Any materials that have come into contact with the compound, such as gloves, weigh papers, pipette tips, and spill cleanup materials.[1]

  • Contaminated Liquid Waste: Solutions containing propenylsulfonamide.

Causality: Segregating waste streams is crucial. For instance, mixing organic solvent waste with oxidizing agents can lead to fire or explosion. Propenylsulfonamide waste should be kept separate from incompatible materials, particularly strong acids, bases, or oxidizing agents.[4][11]

Step 2: Containerization

The integrity of the waste container is vital for safe storage and transport.

  • Selection: Use a robust, leak-proof container that is chemically compatible with the waste.[10] For instance, do not store corrosive materials in metal containers or hydrofluoric acid in glass.[10] High-density polyethylene (HDPE) carboys are often suitable for many chemical waste streams.

  • Condition: Ensure the container is in good condition, free from cracks or damage, and has a secure, threaded cap.[8][10]

  • Closure: Keep waste containers closed at all times except when actively adding waste.[8][12] Do not leave a funnel in the container, as this is a common violation of safety regulations.[8]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Content: The label must include the full chemical name, "Propenylsulfonamide," and the words "Hazardous Waste."[1][8] Avoid using chemical formulas or abbreviations.[8]

  • Hazard Information: Attach any relevant hazard symbols (e.g., "Toxic," "Irritant").[4]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][12]

  • Location: The SAA must be under the control of laboratory personnel.[8]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[12]

  • Inspection: The SAA should be inspected weekly to check for leaks and proper labeling.[9]

Step 5: Arranging for Final Disposal
  • Contact EHS: When the waste container is nearly full (e.g., 90%), contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[1][8]

  • Documentation: Provide the EHS department with all available information about the compound. Retain all paperwork and manifests provided by the waste disposal contractor for regulatory compliance.[4]

  • Recommended Disposal Method: For many organic pharmaceutical compounds like sulfonamides, high-temperature incineration in a permitted hazardous waste facility is the preferred disposal method.[1][3] This process ensures the complete destruction of the hazardous compound.[1]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate hazards.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.[4]

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.[4]

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 1.

  • Contain and Absorb: For solid spills, carefully sweep or use a HEPA-filtered vacuum to collect the material, avoiding dust formation.[2][13] For liquid spills, absorb with an inert, non-combustible material like sand or vermiculite.[4]

  • Package and Label: Place the absorbed material and any contaminated cleaning supplies into a sealed, leak-proof container. Label it as "Hazardous Waste" with the name of the spilled chemical.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water.

  • Dispose: Manage the sealed waste container through your institution's EHS department.[1]

Visual Workflow and Data Summary

To provide clear, at-a-glance guidance, the following diagram illustrates the decision-making process for the proper disposal of propenylsulfonamide.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection & Segregation cluster_disposal Phase 3: Storage & Final Disposal A Identify Need for Disposal B Consult SDS (if available) Assess Hazards A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Identify Waste Stream C->D E Pure Compound / Solids D->E Solid F Contaminated Labware D->F Solid G Liquid Solutions D->G Liquid H Select Compatible, Labeled Hazardous Waste Container E->H F->H G->H I Store Sealed Container in Designated SAA H->I J Is Container >90% Full? I->J J->I No K Contact EHS or Licensed Contractor for Pickup J->K Yes L Complete & Retain Disposal Manifest K->L M Waste Incinerated at Licensed Facility L->M

Caption: Decision workflow for the proper disposal of propenylsulfonamide.

References

  • BenchChem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Safety data sheet according to Regulation (EC) No. 1907/2006. (n.d.).
  • University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - Sodium 1-propanesulfonate.
  • CymitQuimica. (2026, February 12). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Studies on sulfonamide degradation products | Download Table.
  • PubMed. (2011, February 15). Occurrence of sulfonamide residues along the Ebro River basin: removal in wastewater treatment plants and environmental impact assessment.
  • BenchChem. (n.d.). Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide.
  • MDPI. (2021, January 26). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate.
  • Cornell University. (n.d.). Guide for Drain Disposal of Laboratory Chemicals.
  • BenchChem. (n.d.). Proper Disposal of N-Octadecyl-N'-propyl-sulfamide: A Guide for Laboratory Professionals.
  • PMC. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-(Benzyldimethylammonio)propanesulfonate.
  • UFZ. (2020, April 2). A safety and chemical disposal guideline for Minilab users.
  • HB Chemical. (2015, March 14). Safety Data Sheet (SDS) - PROSOL PS.
  • MDPI. (2020, July 30). Biodegradation of Amoxicillin, Tetracyclines and Sulfonamides in Wastewater Sludge.
  • ResearchGate. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism.
  • ACS Publications. (2023, July 21). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water.
  • ResearchGate. (2026, January 23). Sulfonamides in the environment: A review and a case report.
  • Frontiers. (2021, May 6). Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities.
  • BenchChem. (n.d.). Proper Disposal of FPrSA (Heptafluoropropane-1-sulfonamide): A Guide for Laboratory Professionals.
  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • Cole-Parmer. (2018, April 5). SAFETY DATA SHEET - N-Methyl-N-nitroso-p-toluenesulfonamide.
  • Spectrum Chemical. (2016, August 17). SAFETY DATA SHEET - PROTAMINE SULFATE, USP.
  • BenchChem. (n.d.). Famotidine sulfamoyl propanamide proper disposal procedures.
  • PubMed. (2004, August 15). Cross-reactivity Among P-Amino Group Compounds in Sulfonamide Fixed Drug Eruption: Diagnostic Value of Patch Testing.
  • PMC. (n.d.). Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk?.
  • Loba Chemie. (2015, April 9). MORPHOLINOPROPANE SULFONIC ACID EXTRA PURE MSDS.

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A Researcher's Comprehensive Guide to Handling Propenylsulfonamide: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

As scientific inquiry delves into novel sulfonamide compounds like Propenylsulfonamide, a rigorous and proactive approach to safety is not merely a regulatory requirement but the bedrock of sound research. This guide provides drug development professionals, researchers, and scientists with essential, field-tested safety and logistical information for handling Propenylsulfonamide. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring every protocol is a self-validating system for laboratory safety.

While a specific Safety Data Sheet (SDS) for Propenylsulfonamide is not universally available, the structural class of sulfonamides presents a well-understood hazard profile. Therefore, this guide is built upon a conservative assessment, treating Propenylsulfonamide with the caution required for related compounds known to cause skin, eye, and respiratory irritation. Always consult the supplier-specific SDS upon acquisition of any new chemical and consider these guidelines as the minimum standard for safe operation.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any personal protective equipment is selected, the primary goal is to minimize exposure through engineering controls. Given that sulfonamides can be fine, dusty powders, and their solutions may release vapors, a well-ventilated workspace is non-negotiable.

Primary Engineering Control: The Chemical Fume Hood All manipulations of Propenylsulfonamide, including weighing, dissolution, and transfers, should be performed inside a certified chemical fume hood.[1] Fume hoods serve a dual purpose: they protect the user from inhaling airborne particulates or vapors and provide a physical barrier against unexpected splashes or reactions.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is dictated by a risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for handling Propenylsulfonamide in solid and liquid forms.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Compound (Weighing, Transfer)Chemical Splash GogglesChemical-Resistant Gloves (Nitrile)Flame-Resistant Lab CoatNot required if handled in a fume hood.
Preparing Solutions (Dissolving in solvents)Chemical Splash Goggles & Full-Face ShieldChemical-Resistant Gloves (Nitrile or Neoprene)Chemical-Resistant Apron over Lab CoatNot required if handled in a fume hood.
Running Reactions & Workup Chemical Splash Goggles & Full-Face ShieldChemical-Resistant Gloves (Nitrile or Neoprene)Chemical-Resistant Apron over Lab CoatNot required if handled in a fume hood.
Large-Scale Operations or Potential for Aerosolization Vented Goggles & Full-Face ShieldHeavy Chemical-Resistant Gloves (e.g., Butyl)Chemical-Resistant Suit or CoverallsHalf-mask respirator with chemical cartridges.[2]
In-Depth PPE Selection Rationale
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles are mandatory to protect against dust, splashes, and vapors.[3] When handling larger volumes or during procedures with a higher risk of splashing (e.g., solvent additions, extractions), a full-face shield must be worn in addition to goggles to protect the entire face.[4]

  • Hand Protection : Nitrile gloves provide good resistance against a wide range of chemicals and are suitable for handling small quantities of Propenylsulfonamide.[2] For prolonged contact or when working with aggressive solvents, heavier-duty gloves like neoprene or butyl rubber should be considered. Always inspect gloves for tears or punctures before use.[2]

  • Body Protection : A flame-resistant (FR) lab coat that fastens securely is the minimum requirement.[3] Avoid synthetic clothing like polyester, which can melt and adhere to the skin in case of a fire.[3] For procedures involving larger volumes, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection : If work absolutely cannot be conducted within a fume hood, or in the event of a large spill, respiratory protection is critical. A half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates should be used. Users must be properly fit-tested and trained in the use of respirators.

Procedural Workflow: A Step-by-Step Guide to Safe Handling

This section provides a logical, procedural flow for working with Propenylsulfonamide, from preparation to cleanup.

Diagram: Propenylsulfonamide Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Verify Fume Hood Certification prep_2 Assemble All Materials (Chemicals, Glassware, Waste Containers) prep_1->prep_2 prep_3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_2->prep_3 handle_1 Weigh Solid Propenylsulfonamide Inside Fume Hood prep_3->handle_1 Begin Experiment handle_2 Perform Chemical Transformation (e.g., Dissolution, Reaction) handle_1->handle_2 handle_3 Monitor Reaction Progress handle_2->handle_3 clean_1 Quench Reaction (if necessary) handle_3->clean_1 End Experiment clean_2 Segregate Waste (Liquid, Solid, Sharps) clean_1->clean_2 clean_3 Decontaminate Glassware & Surfaces clean_2->clean_3 clean_4 Doff PPE Correctly clean_3->clean_4 clean_5 Wash Hands Thoroughly clean_4->clean_5

Caption: A typical experimental workflow for handling Propenylsulfonamide.

Spill and Emergency Procedures

Preparedness is paramount. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

In Case of Exposure:

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.[6]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[6] Seek immediate medical attention.

Diagram: Chemical Spill Response Protocol

G cluster_assess Assess the Spill cluster_respond Response Action spill Spill Occurs alert ALERT Inform personnel in the immediate area and your supervisor. spill->alert isolate ISOLATE Restrict access to the spill area. alert->isolate assess_size Is the spill small and manageable? isolate->assess_size self_clean Contain and clean up the spill using an appropriate spill kit. Wear enhanced PPE. assess_size->self_clean Yes evacuate EVACUATE Leave the area. If safe, close doors and pull the fire alarm. assess_size->evacuate No call_ehs Contact Institutional EHS/Safety Office and emergency services (911). evacuate->call_ehs

Caption: Decision-making workflow for responding to a chemical spill.

Disposal Plan: Environmental Responsibility

Improper disposal of sulfonamides can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[8] All waste generated from handling Propenylsulfonamide must be treated as hazardous chemical waste.

Waste Segregation and Disposal Protocol:

  • Aqueous & Organic Liquid Waste :

    • Collect all liquid waste containing Propenylsulfonamide in a dedicated, compatible, and clearly labeled hazardous waste container.[9]

    • The container must be kept sealed when not in use and stored in a secondary containment bin.

    • Never dispose of this waste down the drain.[10]

  • Contaminated Solid Waste :

    • All materials that have come into contact with Propenylsulfonamide are considered contaminated. This includes gloves, weighing papers, pipette tips, and paper towels used for cleanup.[9]

    • Dispose of these materials in a designated solid hazardous waste container, typically a lined pail or drum.[11] The container must be clearly labeled "Hazardous Waste" with the full chemical name.[9]

  • Sharps Waste :

    • Needles, syringes, and contaminated glassware must be placed into a designated, puncture-proof sharps container labeled for hazardous drug/chemical waste.[11]

  • Final Disposal :

    • Arrange for the collection of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9] The preferred method of destruction for such compounds is high-temperature incineration.[9]

References

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling.
  • Safety Storage Systems. (2018, August 20). Safely Working with Chemicals: PPE Essentials.
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. Flame Resistant PPE.
  • BenchChem. (2025). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • CymitQuimica. Safety Data Sheet.
  • University of Delaware. Hazardous Drug Handling and Disposal SOP.
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • Cole-Parmer. (2018, April 5). Safety Data Sheet: N-METHYL-N-NITROSO-P-TOLUENE. SULFONAMIDE.
  • Karolinska Institutet. (2025, May 28). Laboratory waste.
  • Fisher Scientific. (2010, June 4). Safety Data Sheet: p-Toluenesulfonamide.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.